3-(4-Chlorophenyl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLWVGGGFZWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449189 | |
| Record name | 3-(4-Chlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-39-0 | |
| Record name | 3-(4-Chlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 3-(4-chlorophenyl)isoxazole. The information is curated for professionals in chemical research and drug development, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to facilitate understanding and replication.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, this compound, is a key intermediate and a structural analog of compounds with known biological activities, making it a molecule of interest for further investigation and development.
Synthesis of this compound
The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the reaction of a chalcone with hydroxylamine hydrochloride.[2] An alternative and highly regioselective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This guide will focus on a well-established protocol involving the reaction of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate, followed by cyclization with hydroxylamine.
Synthesis Workflow
The synthesis of this compound can be visualized as a two-step process, beginning with the formation of a chalcone intermediate followed by the cyclization to the isoxazole ring.
Caption: Synthesis workflow from starting materials to the final product.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar isoxazole derivatives.
Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL).
-
Slowly add an aqueous solution of sodium hydroxide (20 mmol in 20 mL of water) to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 3-(4-Chlorophenyl)-5-phenylisoxazole
-
To a solution of the chalcone (5 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (7.5 mmol).
-
Add a solution of potassium hydroxide (10 mmol) in water (5 mL) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected analytical data.
Characterization Workflow
The characterization process involves a series of analytical techniques to elucidate the structure and confirm the purity of the synthesized compound.
Caption: Workflow for the analytical characterization of the synthesized compound.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₀ClNO |
| Molecular Weight | 255.71 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 179–181 °C[3] |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85–7.79 | m | 4H | Aromatic-H |
| 7.52–7.45 | m | 5H | Aromatic-H |
| 6.80 | s | 1H | Isoxazole-H (C4-H) |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Assignment |
| 170.6 | C5 (Isoxazole) |
| 161.9 | C3 (Isoxazole) |
| 136.0 | Aromatic-C |
| 130.3 | Aromatic-C |
| 129.2 | Aromatic-C |
| 129.0 | Aromatic-C |
| 128.0 | Aromatic-C |
| 127.6 | Aromatic-C |
| 127.2 | Aromatic-C |
| 125.8 | Aromatic-C |
| 97.2 | C4 (Isoxazole) |
Table 4: FTIR and Mass Spectrometry Data
| Technique | Key Data |
| FTIR (KBr, cm⁻¹) | ~3060 (Aromatic C-H str.), ~1577 (C=N str.), ~1487 (C=C str.), ~1404 (N-O str.), ~770 (C-Cl str.) |
| Mass Spec. (ESI-MS) | m/z (%): 257.69 [M+2]⁺ (36), 255.69 [M]⁺ (100) |
Biological Activity and Signaling Pathway
Isoxazole derivatives are known to exhibit a range of biological activities, with anti-inflammatory action being a prominent feature. Many isoxazole-containing compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
COX-2 Inhibition Pathway
The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions.
Caption: Inhibition of the COX-2 pathway by a potential isoxazole-based inhibitor.
Conclusion
This technical guide has outlined a reliable synthetic route to this compound and provided a comprehensive set of characterization data. The detailed protocols and tabulated information serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The potential of this and related isoxazole derivatives as COX-2 inhibitors highlights their importance in the ongoing search for novel anti-inflammatory agents. Further investigation into the biological activities and structure-activity relationships of this class of compounds is warranted.
References
Physicochemical Properties of 3-(4-Chlorophenyl)isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)isoxazole is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry, as isoxazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a summary of the available physicochemical data for this compound, details common experimental protocols for their determination, and presents a workflow for solubility assessment.
Core Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are limited in the public domain. The following table summarizes the available computational predictions and general observations. Experimental determination of these properties is highly recommended for any research and development program.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | ChemScene[1] |
| Molecular Weight | 179.60 g/mol | ChemScene[1], Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| LogP (predicted) | 2.995 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | ChemScene[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to this compound and similar organic compounds.
Melting Point Determination
The melting point is a critical indicator of purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Determination of the Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic behavior.
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of this compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
-
Partitioning: The prepared solution is mixed with an equal volume of the other phase (n-octanol-saturated water or water-saturated n-octanol, respectively) in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pHs.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex cases, derivative plots or specialized software can be used to determine the equivalence point and pKa.
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Analysis: The concentration of this compound in the clear, saturated solution is quantified using a validated analytical method, such as HPLC-UV.
-
Verification: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transformation has occurred during the experiment.
Workflow for Aqueous Solubility Determination
The following diagram illustrates the experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.
Caption: Workflow for shake-flask solubility determination.
Conclusion
This technical guide provides an overview of the known physicochemical properties of this compound and outlines standard experimental procedures for their determination. While some computational data are available, the lack of experimentally verified values for key properties such as melting point, pKa, and aqueous solubility highlights a critical knowledge gap. For any drug development program involving this compound, rigorous experimental characterization of these properties is essential to build a comprehensive understanding of its behavior and to enable rational formulation design and pharmacokinetic modeling. The provided protocols offer a starting point for researchers to obtain these crucial data.
References
An In-depth Technical Guide to 3-(4-Chlorophenyl)isoxazole (CAS: 31301-39-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, synthesis, characterization, and known biological activities based on current scientific literature. Experimental protocols and visual diagrams of key processes are included to support research and development efforts.
Core Chemical Properties
This compound is a solid, organic compound belonging to the isoxazole class of heterocycles. The presence of the chlorophenyl group is a common feature in many biologically active molecules.
| Property | Value | Reference |
| CAS Number | 31301-39-0 | --INVALID-LINK-- |
| Molecular Formula | C₉H₆ClNO | --INVALID-LINK-- |
| Molecular Weight | 179.60 g/mol | --INVALID-LINK-- |
| Physical State | Solid | N/A |
| SMILES | C1=C(C=CC(=C1)Cl)C2=NOC=C2 | --INVALID-LINK-- |
Synthesis and Characterization
The primary route for synthesizing 3-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1] For this compound, this involves the reaction of 4-chlorobenzonitrile oxide with acetylene. The nitrile oxide is typically generated in situ from the corresponding 4-chlorobenzaldehyde oxime.
Experimental Protocols
2.1.1. Preparation of 4-Chlorobenzaldehyde Oxime (Precursor)
This protocol is adapted from standard procedures for aldoxime formation.[2]
-
Materials: 4-chlorobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.
-
Add the hydroxylamine solution to the aldehyde solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the ethanol volume under vacuum.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 4-chlorobenzaldehyde oxime.
-
2.1.2. Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of the nitrile oxide and subsequent cycloaddition.[3][4]
-
Materials: 4-chlorobenzaldehyde oxime, a source of acetylene (e.g., calcium carbide in a suitable solvent, or acetylene gas), an oxidizing agent for nitrile oxide formation (e.g., N-chlorosuccinimide (NCS) or tert-butyl hypoiodite), and a suitable solvent (e.g., DMF, dioxane).
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde oxime (1.0 eq) in the chosen solvent in a reaction flask.
-
Introduce the acetylene source into the reaction mixture.
-
Slowly add the oxidizing agent (e.g., NCS) to the mixture. The oxidant facilitates the conversion of the oxime to the corresponding hydroximoyl chloride, which then eliminates HCl in the presence of a mild base (often adventitious or added, like triethylamine) to form the 4-chlorobenzonitrile oxide intermediate.[3]
-
The highly reactive nitrile oxide undergoes a [3+2] cycloaddition with acetylene in situ.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and use standard extraction procedures with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization Data
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring and the protons of the isoxazole ring. The isoxazole proton typically appears as a singlet.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the chlorophenyl and isoxazole rings.
-
FT-IR: Characteristic peaks would include C=N stretching, N-O stretching, and C-Cl stretching vibrations.[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.60 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
Biological Activity and Potential Applications
The isoxazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] While specific quantitative data for this compound is limited, the available literature on its derivatives suggests potential therapeutic applications.
| Biological Activity | Observations on Related Compounds |
| Antimicrobial | Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.[11] Some isoxazole compounds also exhibit antifungal properties. |
| Anti-inflammatory | A closely related dihydroisoxazole derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, was found to decrease the release of pro-inflammatory cytokines TNF-α and IL-6, and inhibit COX-2 production.[7] Other isoxazole derivatives have also shown significant anti-inflammatory potential in in-vivo models.[12] |
| Anticancer | Isoxazole-containing compounds have been investigated as potential anticancer agents, with some derivatives showing pro-apoptotic activity and the ability to inhibit heat shock protein 90 (HSP90).[10][13] The isoxazole scaffold is considered a promising core for the development of new anticancer drugs.[14] |
Plausible Mechanism of Action: Anti-inflammatory Effects
Based on studies of related isoxazole derivatives, a plausible mechanism for the anti-inflammatory activity of this compound involves the modulation of key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[15][16][17][18]
Studies on isoxazole derivatives suggest that they may inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[7] Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway is another potential target for the anti-inflammatory action of isoxazole compounds.[19]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Plausible Signaling Pathway: NF-κB Inhibition
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. 4-Chlorobenzaldehyde oxime | 3848-36-0 | Benchchem [benchchem.com]
- 3. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Amino-3-(4-chlorophenyl)isoxazole | C9H7ClN2O | CID 2104062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine | MDPI [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. 4-Chlorobenzaldehyde oxime | C7H6ClNO | CID 5356407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 3-(4-Chlorophenyl)isoxazole Derivatives: A Technical Guide
Abstract: The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities. This technical guide focuses on the synthesis, biological activities, and structure-activity relationships of a specific subclass: 3-(4-Chlorophenyl)isoxazole derivatives. These compounds have garnered significant interest due to their potent anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the current research, including quantitative biological data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction to Isoxazoles
Isoxazole and its derivatives are a fascinating class of heterocyclic compounds that play a crucial role in the discovery of new drugs. The unique structural and electronic properties of the isoxazole ring allow it to interact with various biological targets, making it a versatile building block in the design of novel therapeutic agents. The presence of the 3-(4-Chlorophenyl) moiety often enhances the biological efficacy of the isoxazole core, a feature attributed to increased lipophilicity and specific steric and electronic interactions with target enzymes or receptors. Numerous isoxazole-containing compounds have been investigated and developed for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.
Synthesis of this compound Derivatives
The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles, including the 3-(4-Chlorophenyl) derivatives, involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. This process is typically a two-step synthesis.
Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis) The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between an appropriate aryl ketone and 4-chlorobenzaldehyde. This reaction forms a 1-aryl-3-(4-chlorophenyl)-2-propene-1-one (chalcone) intermediate.
Step 2: Cyclization to form the Isoxazole Ring The synthesized chalcone is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl). In the presence of a base, such as potassium hydroxide or sodium acetate, hydroxylamine attacks the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 3-(4-chlorophenyl)-5-arylisoxazole.[1][2][3]
References
Spectroscopic Analysis of 3-(4-Chlorophenyl)isoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(4-Chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of isoxazole derivatives.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related analogues. These values are essential for the structural elucidation and purity assessment of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoxazole-H4 | 6.5 - 6.8 | s | - |
| Isoxazole-H5 | 8.4 - 8.6 | s | - |
| Phenyl-H (ortho to isoxazole) | 7.7 - 7.9 | d | 8.0 - 9.0 |
| Phenyl-H (meta to isoxazole) | 7.4 - 7.6 | d | 8.0 - 9.0 |
Note: The exact chemical shifts can vary depending on the solvent used.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| Isoxazole-C3 | 161 - 163 |
| Isoxazole-C4 | 100 - 102 |
| Isoxazole-C5 | 157 - 159 |
| Phenyl-C (ipso, attached to isoxazole) | 127 - 129 |
| Phenyl-C (ortho to isoxazole) | 128 - 130 |
| Phenyl-C (meta to isoxazole) | 129 - 131 |
| Phenyl-C (para to isoxazole, attached to Cl) | 135 - 137 |
Note: The exact chemical shifts can vary depending on the solvent used.
Table 3: IR Spectroscopic Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=N (isoxazole ring) | Stretching | 1610 - 1590 |
| C=C (aromatic & isoxazole) | Stretching | 1580 - 1450 |
| N-O (isoxazole ring) | Stretching | 1440 - 1400 |
| C-O (isoxazole ring) | Stretching | 1270 - 1250 |
| C-Cl | Stretching | 780 - 740 |
Table 4: Mass Spectrometry Data
| Ion | m/z Value | Description |
| [M]+ | 179.01 | Molecular ion (for ³⁵Cl isotope) |
| [M+2]+ | 181.01 | Isotopic peak for ³⁷Cl |
Note: The relative intensity of the [M+2]+ peak is approximately one-third of the [M]+ peak, which is characteristic for compounds containing one chlorine atom.
Table 5: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Description |
| Ethanol/Methanol | 260 - 280 | π → π* transition of the conjugated system |
Note: The UV-Vis spectrum of isoxazole derivatives typically shows a strong absorption band in this region due to the extensive conjugation between the phenyl and isoxazole rings.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, commonly Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
-
High-Resolution Mass Spectrometry (HRMS): For precise mass determination and elemental composition confirmation, HRMS can be employed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the conjugated system of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
The resulting spectrum plots absorbance versus wavelength (nm).
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on 3-(4-Chlorophenyl)isoxazole: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. While the definitive crystal structure of this specific molecule is not publicly available, this document compiles detailed information on its synthesis, characterization, and the crystallographic data of closely related analogs. Furthermore, it explores the broader biological significance of chlorophenyl-substituted isoxazoles and outlines potential signaling pathways in which such compounds may be involved. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of isoxazole derivatives in drug discovery and development.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds with a wide range of therapeutic applications. The incorporation of a 4-chlorophenyl group at the 3-position of the isoxazole ring can significantly influence the molecule's physicochemical properties and biological activity, making this compound a subject of scientific interest.
Synthesis of this compound
The synthesis of 3-aryl-isoxazoles can be achieved through several established synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. An alternative and widely used approach is the reaction of a chalcone precursor with hydroxylamine.
Experimental Protocol: Synthesis from a Chalcone Precursor
This protocol details a general and widely applicable method for the synthesis of 3-aryl isoxazoles from α,β-unsaturated ketones (chalcones).
Materials:
-
4-Chloroacetophenone
-
Appropriate aldehyde (e.g., formaldehyde or a synthetic equivalent to provide the C5-H of the isoxazole)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., recrystallization setup, column chromatography)
Procedure:
-
Synthesis of the Chalcone Intermediate:
-
In a flask, dissolve 4-chloroacetophenone in ethanol.
-
Add an aqueous solution of NaOH or KOH.
-
Cool the mixture in an ice bath and add the appropriate aldehyde dropwise with stirring.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone.
-
-
Synthesis of this compound:
-
Dissolve the purified chalcone in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., NaOH or KOH).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
If a precipitate forms, filter, wash with water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Visual Representation of the Synthetic Workflow:
Structural Characterization
As of the latest literature search, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles for this specific molecule are not available.
However, the crystal structures of several closely related analogs have been determined, providing valuable insights into the expected molecular geometry and intermolecular interactions.
Crystallographic Data of Analogs
For comparative purposes, the following table summarizes key crystallographic parameters for two related compounds: 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole and 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole .
| Parameter | 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole | 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.123(2) | 16.931(3) |
| b (Å) | 9.876(2) | 7.589(2) |
| c (Å) | 13.543(3) | 21.010(4) |
| α (°) | 90 | 90 |
| β (°) | 109.34(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1278.9(5) | 2700.1(10) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.408 | 1.645 |
Note: This data is provided for illustrative purposes and is derived from published crystallographic studies of related molecules. The actual crystallographic data for this compound may differ.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of isoxazole derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Potential Signaling Pathway Involvement
Many biologically active small molecules exert their effects by modulating specific signaling pathways within cells. For isoxazole derivatives, one of the well-documented mechanisms of action, particularly for those with anti-inflammatory properties, is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.
Visual Representation of a Potential Signaling Pathway:
Conclusion
This compound is a synthetically accessible compound with potential for further investigation in drug discovery. While its specific crystal structure remains to be elucidated, analysis of related compounds provides a solid foundation for understanding its likely molecular characteristics. The established synthetic methodologies and the known biological activities of the isoxazole class of compounds highlight the potential of this molecule as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its crystal structure, biological activity, and mechanism of action.
The Therapeutic Promise of Chlorophenyl-Substituted Isoxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutic agents. Among the various substituted isoxazoles, those bearing a chlorophenyl moiety have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of chlorophenyl-substituted isoxazoles, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Chlorophenyl-Substituted Isoxazoles
The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles, including chlorophenyl derivatives, involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A popular and efficient route starts from chalcones, which are α,β-unsaturated ketones. The general synthetic scheme involves the reaction of a chlorophenyl-substituted chalcone with hydroxylamine hydrochloride.[1]
Experimental Protocol: Synthesis from Chalcones [2]
-
Chalcone Preparation: An appropriate chlorophenyl-substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. This Claisen-Schmidt condensation yields the corresponding chalcone.
-
Isoxazole Formation: The purified chalcone is dissolved in a solvent such as ethanol. To this solution, hydroxylamine hydrochloride is added, followed by the slow addition of a base (e.g., 10% aqueous NaOH). The reaction mixture is then refluxed and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with water to remove inorganic impurities and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Therapeutic Potential and Biological Activities
Chlorophenyl-substituted isoxazoles have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of chlorophenyl-substituted isoxazoles against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data on Anticancer Activity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole A | 3-(4-chlorophenyl)-5-(aryl) | Breast (MCF-7) | 5.3 | |
| Isoxazole B | 3-(2-chlorophenyl)-5-(aryl) | Liver (HepG2) | 8.02 | [4] |
| Isoxazole C | 5-(4-chlorophenyl)-3-(aryl) | Colon (HT-29) | 12.5 | [5] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The chlorophenyl-substituted isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for 24-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Detection
A common mechanism of anticancer action for these compounds is the induction of programmed cell death, or apoptosis.
Experimental Protocol: Annexin V/PI Staining for Apoptosis [8][9]
-
Cell Treatment: Cells are treated with the isoxazole compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Antimicrobial Activity
Chlorophenyl-substituted isoxazoles have shown promising activity against a range of pathogenic bacteria and fungi.[10] The presence of the chlorine atom on the phenyl ring is often crucial for their antimicrobial efficacy.
Quantitative Data on Antimicrobial Activity
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole D | 3-(4-chlorophenyl)-5-methyl | Staphylococcus aureus | 31.25 | [11] |
| Isoxazole E | 5-(4-chlorophenyl)-3-(aryl) | Escherichia coli | 62.5 | [11] |
| Isoxazole F | 3-(2,4-dichlorophenyl)-5-(aryl) | Candida albicans | 50 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution [10][13]
-
Preparation of Compounds: The isoxazole compounds are dissolved in DMSO to create stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared and diluted to the desired final concentration.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Several chlorophenyl-substituted isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[14]
Quantitative Data on Anti-inflammatory Activity
| Compound ID | Substitution Pattern | Assay | % Inhibition | Reference |
| Isoxazole G | 3-(4-chlorophenyl)-4-phenyl | Carrageenan-induced paw edema (in vivo) | 75.68 | [7] |
| Isoxazole H | 3-(4-chlorophenyl)-5-(aryl) | COX-2 Inhibition (in vitro) | 85 (at 10 µM) | [15] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats [14][16]
-
Animal Grouping: Wistar albino rats are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the respective groups.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for optimizing the therapeutic potential of chlorophenyl-substituted isoxazoles. Key findings from various studies indicate that:
-
Position of the Chloro Group: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the biological activity. In many cases, para-substitution has been found to be optimal for anticancer and antimicrobial activities.[17]
-
Substituents on the Second Phenyl Ring: The nature of the substituent on the other phenyl ring (at position 3 or 5 of the isoxazole) also plays a critical role. Electron-withdrawing groups can enhance anticancer activity, while lipophilic groups may improve antimicrobial potency.
-
Linker and Overall Conformation: The overall shape and electronic distribution of the molecule are key determinants of its interaction with biological targets.
Conclusion and Future Perspectives
Chlorophenyl-substituted isoxazoles represent a promising class of compounds with diverse therapeutic potential. Their straightforward synthesis, coupled with their potent anticancer, antimicrobial, and anti-inflammatory activities, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Optimization of their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts will be essential to translate their preclinical promise into clinically effective therapies. The continued exploration of this chemical scaffold is likely to yield novel drug candidates for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. jcdr.net [jcdr.net]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. mdpi.com [mdpi.com]
- 14. eijst.org.uk [eijst.org.uk]
- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Phenylisoxazole Compounds: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This versatile structure, characterized by a phenyl group attached to an isoxazole ring, serves as a cornerstone for the development of a wide array of therapeutic agents.[1][2] The inherent chemical properties of the isoxazole ring, including its ability to participate in various non-covalent interactions, make it an attractive pharmacophore.[3][4] Derivatives of 3-phenylisoxazole have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, highlighting their potential as lead compounds for the development of novel therapeutics.[1][5] This technical guide provides a comprehensive literature review of 3-phenylisoxazole compounds, focusing on their synthesis, in-depth analysis of their biological activities, and detailed experimental protocols.
Synthesis of 3-Phenylisoxazole Compounds
The synthesis of 3-phenylisoxazole derivatives is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful and versatile method allows for the construction of the five-membered isoxazole ring with a high degree of regioselectivity. The general strategy involves the reaction of a nitrile oxide with an alkyne.
A common route to generate the nitrile oxide in situ is from an aldoxime precursor, which is halogenated (typically with N-chlorosuccinimide - NCS) and then treated with a base to facilitate the elimination of HCl. The resulting nitrile oxide rapidly reacts with a terminal alkyne to yield the desired 3,5-disubstituted isoxazole.
Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on methodologies reported in the literature.[4]
Materials:
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA) or other suitable base
-
Substituted terminal alkyne
-
Ethanol (EtOH)
-
Dichloromethane (DCM) or other suitable solvent
Step 1: Synthesis of the Aldoxime
-
Dissolve the substituted benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the aldoxime.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude aldoxime, which can be purified by recrystallization.
Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition
-
Dissolve the synthesized aldoxime (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add N-chlorosuccinimide (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0°C and add the substituted terminal alkyne (1.2 equivalents).
-
Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenylisoxazole derivative.
Biological Activities of 3-Phenylisoxazole Compounds
Anticancer Activity
Numerous 3-phenylisoxazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[6] The mechanism of action for many of these compounds involves the inhibition of histone deacetylases (HDACs), particularly HDAC1.[2][7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[9][10][11]
Mechanism of Action: HDAC Inhibition and Apoptosis Induction
HDAC inhibitors containing the 3-phenylisoxazole scaffold typically function by binding to the active site of the HDAC enzyme, often chelating the zinc ion that is essential for its catalytic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes involved in cell cycle arrest and apoptosis.
The induction of apoptosis by these compounds can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of the caspase cascade, culminating in programmed cell death.[7][13][14]
Experimental Protocol: In Vitro Anticancer Activity (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-Phenylisoxazole test compounds
-
MTS reagent
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 3-phenylisoxazole test compounds in culture medium from a stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity
Several 3-phenylisoxazole derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is not as well-defined as for their anticancer effects but may involve the disruption of essential bacterial enzymes or cell wall synthesis.
Experimental Protocol: Antibacterial Activity (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
3-Phenylisoxazole test compounds
-
96-well microplates
-
DMSO
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the test compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
3-Phenylisoxazole derivatives have also shown promise as anti-inflammatory agents.[15] Their mechanism of action often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[3][17][18] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated and phosphorylates IκBα.[3][5][16] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the now-free NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17][18][19] Some 3-phenylisoxazole derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.[3][5]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
3-Phenylisoxazole test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard drug, and test compound groups (at different doses).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various 3-phenylisoxazole derivatives as reported in the literature.
Table 1: Anticancer Activity of 3-Phenylisoxazole Derivatives (IC50 values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 17 | PC3 (Prostate) | 5.82 | [2][7] |
| 10 | PC3 (Prostate) | 9.18 | [7] |
| 7c | Not Specified | < 100 | [10] |
| 9c | Not Specified | < 100 | [10] |
| 11d | Not Specified | < 100 | [10] |
| 3a | A549 (Lung) | 5.988 | [14] |
| 3d | MCF-7 (Breast) | 43.4 | [14] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [14] |
| 4d | MCF-7 (Breast) | 39.0 | [14] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [14] |
Table 2: Antibacterial Activity of 3-Phenylisoxazole Derivatives (MIC values)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 178d | E. coli | 117 | [1] |
| 178e | E. coli | 110 | [1] |
| 178f | E. coli | 95 | [1] |
| 178d | S. aureus | 100 | [1] |
| 178e | S. aureus | 95 | [1] |
| 178f | S. aureus | 115 | [1] |
| Cloxacillin | E. coli | 120 | [1] |
| Cloxacillin | S. aureus | 100 | [1] |
| IIIa-IIIe | Various | 15.6 - 500 | [11] |
| 42e | S. typhi, E. coli, B. subtilis, S. aureus | 100 - 200 | [20] |
Table 3: Anti-inflammatory Activity of 3-Phenylisoxazole Derivatives (% Inhibition of Paw Edema)
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition | Reference |
| Compound 1 | 200 | 4 | 96.31 | [21] |
| Compound 2 | 200 | 4 | 72.08 | [21] |
| Compound 3 | 200 | 4 | 99.69 | [21] |
| Indomethacin | 10 | 4 | 57.66 | [21] |
| FECA | 10 | 3-5 | Significant | [22] |
| FECA | 20 | 3-5 | Significant | [22] |
| Indomethacin | 20 | 3-5 | Significant | [22] |
| M. indica extract | 200 | 4 | 44.8 | [5] |
| M. indica extract | 400 | 4 | 53 | [5] |
Conclusion
The 3-phenylisoxazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued prominence in medicinal chemistry research. The anticancer activity, primarily through HDAC inhibition, the broad-spectrum antibacterial effects, and the potent anti-inflammatory properties via NF-κB pathway modulation, all underscore the significant therapeutic potential of this class of compounds. Further research focusing on lead optimization, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of 3-phenylisoxazole derivatives into clinically effective drugs. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments for a variety of diseases.
References
- 1. The Role of Histone Acetylation-/Methylation-Mediated Apoptotic Gene Regulation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Histone Acetylation-/Methylation-Mediated Apoptotic Gene Regulation in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 17. NF-kappaB dictates the degradation pathway of IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. soc.chim.it [soc.chim.it]
- 22. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Core: A Technical Guide to its Discovery and Synthetic History for the Modern Researcher
For Immediate Release
This whitepaper provides an in-depth technical overview of the discovery and history of isoxazole synthesis, tailored for researchers, scientists, and professionals in drug development. From its initial discovery to the sophisticated synthetic methodologies available today, the isoxazole scaffold has become a cornerstone in medicinal chemistry. This document details the pivotal historical milestones, outlines key experimental protocols, and presents quantitative data to facilitate comparative analysis of synthetic routes.
A Historical Overview: From Serendipity to Rational Design
The journey of isoxazole synthesis began in the late 19th and early 20th centuries, with foundational work that opened the door to a rich field of heterocyclic chemistry. The timeline below highlights the key discoveries and the evolution of synthetic strategies.
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Isoxazoles are key pharmacophores found in numerous approved drugs and serve as valuable scaffolds in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3][5][6] This document outlines two robust and widely applicable synthetic strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of chalcones with hydroxylamine.
Key Synthetic Strategies and Methodologies
The synthesis of the isoxazole ring can be achieved through various chemical transformations. The two protocols detailed below are chosen for their reliability, versatility, and applicability to a wide range of substrates, allowing for the generation of diverse libraries of isoxazole derivatives.
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a highly efficient and regioselective method for constructing the isoxazole ring.[7][8][9] This protocol describes the in-situ generation of the nitrile oxide from an aldoxime precursor followed by its reaction with a terminal alkyne.
Experimental Workflow:
Caption: Workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.
Detailed Protocol:
-
Preparation of the Aldoxime: The required aldoxime can be synthesized by reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
-
In-situ Generation of Nitrile Oxide and Cycloaddition:
-
To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as benzene or THF (10 mL), add triethylamine (1.5 mmol).[10]
-
To this stirred solution, add the oxidizing agent, for instance, Chloramine-T (1.1 mmol) or diacetoxyiodobenzene (DIB) (1.1 mmol), portion-wise at room temperature.[11][12]
-
The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2 to 24 hours, depending on the substrates.[13] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,5-disubstituted isoxazole derivative.[10]
-
Quantitative Data Summary:
| Entry | Aldoxime | Alkyne | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzaldoxime | Phenylacetylene | Chloramine-T | Benzene | 5 | 95 | [10] |
| 2 | Benzaldehyde oxime | 4-(Furan-2-yl)but-3-en-2-one | Chloramine-T | Not Specified | Not Specified | 68 | [12] |
| 3 | Various Aldoximes | Dimethyl-2-methylene glutarate | DIB | Methanol | 0.08-0.17 (MW) | 70-85 | [11] |
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This method involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride in the presence of a base.[14][15] This is a straightforward and widely used method for the preparation of 3,5-diaryl isoxazoles.
Experimental Workflow:
Caption: Workflow for the synthesis of isoxazoles from chalcones.
Detailed Protocol:
-
Reaction Setup:
-
Cyclization:
-
Isolation and Purification:
-
After completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.[14]
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3,5-disubstituted isoxazole.[16]
-
Quantitative Data Summary:
| Entry | Chalcone | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | - (in ethanol) | Ethanol | 6 | - | [15] |
| 2 | Various Chalcones | 40% KOH | Ethanol | 12 | - | [14] |
| 3 | Various Chalcones | Sodium Acetate | Ethanol | 6 | Good | [16] |
Isoxazole Derivatives in Drug Discovery
Isoxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Their ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking makes them privileged structures in medicinal chemistry.[5] For instance, certain isoxazole derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways.[6][17]
Illustrative Signaling Pathway Involvement:
Caption: Potential modulation of cancer signaling pathways by isoxazole derivatives.[17]
The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of novel isoxazole derivatives. The versatility of these synthetic methods allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship (SAR) studies and the development of new drug candidates.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ajrconline.org [ajrconline.org]
- 17. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Techniques for the Purification and Characterization of 3-(4-Chlorophenyl)isoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(4-Chlorophenyl)isoxazole is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The isoxazole core is present in several commercial drugs, highlighting the importance of this structural motif.[1][2] The synthesis of such compounds often results in a crude product containing impurities, byproducts, and residual starting materials. Therefore, robust purification and analytical methods are essential to ensure the compound's purity, identity, and suitability for downstream applications. These application notes provide detailed protocols for the purification of this compound and the analytical techniques used to confirm its structure and assess its purity.
Section 1: Purification Protocols
The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for isoxazole derivatives include xylene, ethanol, and methanol.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white or off-white crystalline solid.[5]
Column Chromatography
For separating the desired compound from significant quantities of byproducts or impurities with similar solubility, column chromatography is the preferred method.[4][5]
Experimental Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. For isoxazole derivatives, a gradient of ethyl acetate in hexanes is commonly used. The polarity is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Purification and Analysis
Caption: General workflow from crude product to purification and final analysis.
Section 2: Analytical Techniques for Characterization and Purity
After purification, a suite of analytical techniques is employed to confirm the chemical structure and assess the purity of this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple qualitative technique used to monitor reaction progress, identify components in a mixture, and determine the purity of a compound.
Protocol:
-
Stationary Phase: Silica gel coated plate.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 8:2 v/v).
-
Procedure: Spot a dilute solution of the compound on the TLC plate. Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under UV light (254 nm).
-
Analysis: A pure compound should appear as a single spot. The retention factor (Rf) value can be calculated and compared to a standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative method used to determine the purity of the final compound with high precision. A reverse-phase HPLC method is typically suitable for isoxazole derivatives.[4]
Protocol:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[7]
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.[8]
-
Analysis: Inject the sample. The purity is determined by the area percentage of the main peak in the chromatogram.
Table 1: Representative HPLC Purity Data
| Parameter | Value |
| Retention Time (min) | 7.45 |
| Peak Area | 1854230 |
| Area % | 99.85% |
| Impurity 1 (RT 5.21) | 0.10% |
| Impurity 2 (RT 6.88) | 0.05% |
HPLC Analysis Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Spectroscopic Methods
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of the purified compound.
NMR provides detailed information about the carbon-hydrogen framework of the molecule.[1]
-
¹H NMR: Confirms the number and environment of protons. For this compound, characteristic signals are expected for the aromatic protons on the chlorophenyl ring and the proton on the isoxazole ring.[9]
-
¹³C NMR: Confirms the number of unique carbon atoms. Signals will correspond to the carbons in the isoxazole and chlorophenyl rings.[9]
Table 2: Expected NMR Spectral Data (in CDCl₃)
| Technique | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~8.30 (d) | Isoxazole C³-H |
| ~7.73 (d) | 2H, Aromatic (ortho to Isoxazole) | |
| ~7.45 (d) | 2H, Aromatic (ortho to Cl) | |
| ~6.52 (d) | Isoxazole C⁴-H | |
| ¹³C NMR | ~168.1, ~150.8 | Isoxazole Ring Carbons |
| ~136.1, ~129.2, ~127.0, ~125.6 | Phenyl Ring Carbons | |
| ~98.9 | Isoxazole Ring Carbon | |
| (Note: These are approximate values based on similar structures like 5-(4-Chlorophenyl)isoxazole and may vary slightly).[10] |
MS is used to determine the molecular weight of the compound, confirming its elemental composition.
-
Technique: Electrospray Ionization (ESI-MS) is common.
-
Expected Mass: For C₉H₆ClNO, the calculated molecular weight is approximately 179.6 g/mol .[11] The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z ≈ 180.02.[10] The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should also be visible.
IR spectroscopy helps to identify the functional groups present in the molecule.
-
Expected Peaks (cm⁻¹):
-
~3100-3000: Aromatic C-H stretching.
-
~1600, ~1450: C=C and C=N stretching vibrations characteristic of the aromatic and isoxazole rings.[10]
-
~1100-1000: C-O stretching.
-
~850-800: C-Cl stretching.
-
Relationship of Analytical Techniques to Compound Attributes
Caption: How different analytical techniques confirm key compound attributes.
Conclusion
The successful purification and characterization of this compound are critical for its use in research and development. A combination of recrystallization or column chromatography for purification, followed by a comprehensive analytical assessment using HPLC, NMR, MS, and IR, ensures the compound meets the high standards of purity and structural integrity required for its intended applications. The protocols and data presented herein provide a robust framework for scientists working with this and related isoxazole derivatives.
References
- 1. ijcrt.org [ijcrt.org]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [guidechem.com]
Application Notes and Protocols: 3-(4-Chlorophenyl)isoxazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)isoxazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The isoxazole scaffold, characterized by its five-membered ring containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. The presence of the 4-chlorophenyl substituent at the 3-position of the isoxazole ring often imparts favorable pharmacokinetic and pharmacodynamic properties to the resulting derivatives, making this intermediate a valuable starting point for the development of novel therapeutics.
Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][3][4] This document provides detailed application notes on the use of this compound in the synthesis of potential drug candidates and presents experimental protocols for key synthetic transformations.
Synthetic Applications
This compound is a key building block for the synthesis of more complex molecules, primarily through modifications at the 5-position of the isoxazole ring. The most common synthetic strategies involve the reaction of a precursor containing the 4-chlorophenyl group with a suitable reagent to form the isoxazole ring, or the direct functionalization of a pre-formed this compound derivative.
One of the most widely used methods for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] Alternatively, multi-component reactions involving hydroxylamine, a β-ketoester, and an aldehyde offer an efficient route to highly substituted isoxazoles.[6]
Experimental Protocol 1: Synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole
This protocol details the synthesis of a disubstituted isoxazole from 4-chloroacetophenone oxime, a derivative of the core structure.[7]
Reaction Scheme:
Materials:
-
4-Chloroacetophenone oxime
-
n-Butyllithium (n-BuLi) in hexane
-
Methyl anisate (Methyl 4-methoxybenzoate)
-
Anhydrous tetrahydrofuran (THF)
-
3 N Hydrochloric acid
-
Xylene
-
Ethanol
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
Procedure:
-
Preparation of 4-Chloroacetophenone Oxime: A mixture of 4-chloroacetophenone (0.647 mole), hydroxylamine hydrochloride (0.72 mole), 10% aqueous sodium hydroxide (200 mL), water (300 mL), and ethanol (500 mL) is refluxed for 2 hours. The crystals that form upon cooling are collected by filtration and air-dried.[7]
-
Reaction Setup: A solution of 4-chloroacetophenone oxime (0.0501 mole) in anhydrous THF (150 mL) is placed in a three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to between -70°C and -60°C.
-
Dianion Formation: n-Butyllithium in hexane (0.105 mole) is added dropwise to the stirred solution while maintaining the temperature below -60°C. The mixture is stirred for an additional 30 minutes.[7]
-
Reaction with Ester: A solution of methyl anisate (0.0501 mole) in anhydrous THF (100 mL) is added to the reaction mixture over 6-10 minutes. The resulting mixture is stirred for an additional 30 minutes.[7]
-
Quenching and Extraction: 3 N Hydrochloric acid (300 mL) is added to the reaction mixture. The organic phase is separated, and the aqueous phase is extracted with THF. The combined organic phases are dried and concentrated.[7]
-
Purification: The crude product is recrystallized from xylene to yield 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[7]
Expected Yield: 52-53%[7]
Synthesis Workflow
References
- 1. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrrjournal.com [ijrrjournal.com]
In Vitro Anticancer Activity of 3-(4-Chlorophenyl)isoxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This document aims to provide detailed application notes and protocols on the in vitro anticancer activity of the specific compound 3-(4-Chlorophenyl)isoxazole . However, a comprehensive search of the scientific literature and available databases did not yield specific data on the in vitro anticancer activity, including IC50 values, detailed experimental protocols, or elucidated signaling pathways for this compound.
While the broader class of isoxazole derivatives has shown significant promise in oncology research, with various analogues demonstrating cytotoxic and pro-apoptotic effects against several cancer cell lines[1], information pertaining directly to the 3-(4-chlorophenyl) substituted isoxazole is not publicly available. Research has been conducted on similar structures, such as 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole and 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives, which have been evaluated for their anticancer potential[2][3]. These studies highlight the therapeutic potential of halogenated phenyl-substituted heterocyclic compounds in cancer treatment.
Given the absence of specific data for this compound, this document will instead provide a generalized framework of protocols and potential signaling pathways that are commonly investigated for novel isoxazole derivatives with suspected anticancer activity. These methodologies can serve as a guide for researchers initiating studies on this specific compound.
General Experimental Protocols for Assessing In Vitro Anticancer Activity
The following are standard protocols that can be adapted to evaluate the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Principle: SRB stoichiometrically binds to cellular proteins under mildly acidic conditions. The bound dye is then extracted and quantified.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
2. Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Principle: Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are cleaved by active caspases, releasing a detectable signal.
-
Protocol:
-
Treat cells with the test compound.
-
Lyse the cells to release cellular contents.
-
Add a specific caspase substrate (e.g., for caspase-3, -8, -9) to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescence or absorbance using a plate reader.
-
Potential Signaling Pathways to Investigate
Based on the known mechanisms of other isoxazole derivatives, the following signaling pathways are plausible targets for this compound and could be investigated using techniques like Western blotting.
-
Apoptosis Pathway: Investigation of key proteins such as Bcl-2, Bax, cleaved caspases (-3, -8, -9), and PARP.
-
Cell Cycle Regulation: Analysis of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) to determine if the compound induces cell cycle arrest.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway often dysregulated in cancer.
-
MAPK Pathway (ERK, JNK, p38): These pathways are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Data Presentation
Should experimental data become available for this compound, it should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available |
| e.g., A549 | Lung Carcinoma | Data Not Available |
| e.g., HeLa | Cervical Carcinoma | Data Not Available |
| e.g., PC-3 | Prostate Cancer | Data Not Available |
Table 2: Apoptotic Effect of this compound on a Representative Cancer Cell Line
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available |
Visualizations of Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing anticancer activity and a hypothetical signaling pathway that could be affected by an isoxazole derivative.
Caption: General workflow for in vitro evaluation of a novel anticancer compound.
Caption: A potential intrinsic apoptosis pathway targeted by an anticancer agent.
Conclusion
While the specific anticancer activity of this compound has not been reported in the available literature, the isoxazole scaffold remains a promising area for anticancer drug discovery. The protocols and potential pathways outlined in this document provide a solid foundation for researchers to initiate in vitro studies on this and other novel isoxazole derivatives. Further research is warranted to determine the specific biological effects and therapeutic potential of this compound.
References
Application Notes and Protocols for the Antibacterial Screening of 3-(4-Chlorophenyl)isoxazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antibacterial screening of 3-(4-Chlorophenyl)isoxazole analogues. This class of compounds has garnered interest in medicinal chemistry due to the potential of the isoxazole scaffold to exhibit a wide range of biological activities. The protocols detailed below, alongside the summarized data, are intended to facilitate the systematic evaluation of these compounds as potential novel antibacterial agents.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Isoxazole derivatives are a promising class of heterocyclic compounds that have demonstrated diverse pharmacological properties, including antibacterial activity. The this compound core structure serves as a key pharmacophore, and analogues with various substitutions are frequently synthesized and evaluated for their therapeutic potential. This document outlines the standardized methods for assessing the in vitro antibacterial efficacy of these compounds.
Data Presentation
The antibacterial activity of isoxazole analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the antibacterial activity of selected isoxazole derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of N³, N⁵-di(substituted)isoxazole-3,5-diamine Derivatives [1][2]
| Compound ID | Substituent (R) on Phenyl Rings | MIC (µg/mL) vs. Escherichia coli (MTCC 443) | MIC (µg/mL) vs. Staphylococcus aureus (MTCC 96) |
| 178a | -H | 140 | 120 |
| 178b | p-CH₃ | 125 | 110 |
| 178c | p-OCH₃ | 125 | 110 |
| 178d | o-CH₃, p-OCH₃ | 117 | 100 |
| 178e | p-F | 110 | 95 |
| 178f | p-Cl | 95 | 115 |
| Cloxacillin (Standard) | N/A | 120 | 100 |
Note: The core structure for these compounds is a N³, N⁵-di(substituted-phenyl)isoxazole-3,5-diamine.
Table 2: Zone of Inhibition for 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazole Analogues
| Compound ID | Substituent Group | Zone of Inhibition (mm) vs. Bacillus subtilis | Zone of Inhibition (mm) vs. Staphylococcus aureus | Zone of Inhibition (mm) vs. Escherichia coli | Zone of Inhibition (mm) vs. Salmonella typhi |
| 8a | Isoxazole-amide | 11-13 | 16.5 | - | 15.5-18 |
| 10d | Pyrazole analogue | 11-13 | - | 17.5 | 15.5-18 |
| Ampicillin (Standard) | N/A | 25 | - | 29 | 22 |
Note: The data for compounds 8a and 10d represent a range of activity observed for a series of related analogues.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standardized techniques and can be adapted for the screening of novel this compound analogues.[1][3][4]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
This compound analogue stock solutions (e.g., 1000 µg/mL in DMSO)
-
Standard antibiotic (e.g., Cloxacillin)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
Repeat this for each test compound and the standard antibiotic in separate rows.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well remains clear). This can be assessed visually or with a microplate reader.
-
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
This compound analogue solutions of known concentration
-
Standard antibiotic solution
-
Sterile cork borer (e.g., 6 mm diameter)
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Preparation of Wells:
-
Allow the inoculated plate to dry for a few minutes.
-
Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
-
Application of Test Compounds:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Add the standard antibiotic solution to another well as a positive control.
-
Add the solvent used to dissolve the compounds (e.g., DMSO) to a well as a negative control.
-
-
Incubation:
-
Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters (mm).
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Broth Microdilution Method.
Caption: Workflow for the Agar Well Diffusion Method.
References
Application Notes and Protocols for the Characterization of 3-(4-Chlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(4-Chlorophenyl)isoxazole. The included protocols offer standardized methods for data acquisition and analysis, crucial for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings.
Spectroscopic Data
The following tables summarize the predicted and observed spectral data for this compound based on data from closely related analogues and established spectroscopic principles.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.40 | Doublet | 1H | Isoxazole H-5 |
| ~7.80 | Doublet | 2H | Phenyl H-2', H-6' |
| ~7.45 | Doublet | 2H | Phenyl H-3', H-5' |
| ~6.80 | Singlet | 1H | Isoxazole H-4 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Assignments are based on typical isoxazole and substituted benzene ring chemical shifts.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Isoxazole C-5 |
| ~162 | Isoxazole C-3 |
| ~136 | Phenyl C-4' |
| ~129 | Phenyl C-3', C-5' |
| ~128 | Phenyl C-2', C-6' |
| ~127 | Phenyl C-1' |
| ~97 | Isoxazole C-4 |
Note: These are predicted chemical shifts based on related structures.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.6 g/mol |
| Exact Mass | 179.0138 |
| Expected [M+H]⁺ | 180.0216 |
| Expected [M+Na]⁺ | 202.0036 |
Experimental Protocols
The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ with TMS.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and obtain fragmentation patterns for structural elucidation.
Materials:
-
This compound sample (approx. 1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Vials and micropipettes
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or direct infusion).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source to positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of the target compound.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the precursor ion (e.g., m/z 180.0) and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).
-
Verify the isotopic pattern, which should be characteristic for a compound containing one chlorine atom (A+2 peak approximately one-third the intensity of the A peak).
-
If MS/MS data was acquired, analyze the fragment ions to aid in structural confirmation.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Decision Workflow.
Developing Novel Therapeutics with an Isoxazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. Its unique electronic properties and synthetic tractability have made it a focal point in the development of novel therapeutics targeting a range of diseases, most notably cancer. These application notes provide an overview of the therapeutic potential of isoxazole derivatives and detailed protocols for their synthesis and biological evaluation.
Therapeutic Landscape of Isoxazole Derivatives
Isoxazole-containing compounds have demonstrated significant potential in several therapeutic areas:
-
Anticancer Agents: This is the most extensively studied application of isoxazole derivatives. They have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling proteins like kinases and aromatase.[1][2][3]
-
Anti-inflammatory Agents: Certain isoxazole derivatives exhibit potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4]
-
Neuroprotective Agents: Emerging research suggests the potential of isoxazole compounds in the treatment of neurodegenerative diseases by modulating various targets within the central nervous system.
Data Presentation: Biological Activity of Isoxazole Derivatives
The following tables summarize the in vitro biological activity of selected isoxazole derivatives against various cancer cell lines and protein targets. This data highlights the potency and selectivity that can be achieved with this scaffold.
Table 1: Anticancer Activity of Isoxazole Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TTI-4 | MCF-7 (Breast) | 2.63 | [1] |
| TTI-4 | 4T1 (Breast) | >200 | [1] |
| TTI-4 | PC-3 (Prostate) | 10.3 | [1] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [2] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [2] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [2] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [2] |
| Compound 3a | A549 (Lung) | 5.988 | [2] |
| Compound 4 | K562 (Leukemia) | 0.1 (Induces 80.10% apoptosis) | [5] |
| Compound 8 | K562 (Leukemia) | 10 (Induces 90.60% apoptosis) | [5] |
| Compound 11 | K562 (Leukemia) | 200 (Induces 88.50% apoptosis) | [5] |
| OXZ-9 | MCF-7 (Breast) | 11.56 | [6] |
| OXZ-11 | MCF-7 (Breast) | 14.63 | [6] |
| OXZ-8 | MCF-7 (Breast) | 17.56 | [6] |
| OXA-19 | MCF-7 (Breast) | 11.8 | [7] |
| OXA-22 | MCF-7 (Breast) | 13.7 | [7] |
| Compound 15a | HeLa (Cervical) | 0.4 | [8] |
| Compound 15b | HeLa (Cervical) | 1.8 | [8] |
| Compound 15e | HeLa (Cervical) | 1.2 | [8] |
Table 2: Inhibitory Activity of Isoxazole Derivatives Against Protein Targets
| Compound ID | Target Protein | IC50 (nM) | Reference |
| Compound 29d | CK1δ (Casein Kinase 1 delta) | 10-100 | [9] |
| Compound 29e | CK1δ (Casein Kinase 1 delta) | 10-100 | [9] |
| Compound 29d | CK1ε (Casein Kinase 1 epsilon) | 10-100 | [9] |
| Compound 29e | CK1ε (Casein Kinase 1 epsilon) | 10-100 | [9] |
| Compound 27 | JNK3 (c-Jun N-terminal kinase 3) | 42 | [10] |
| Compound 29 | JNK3 (c-Jun N-terminal kinase 3) | 24 | [10] |
| OXZ-9 | Aromatase | 14,800 | [6] |
| OXA-19 | Aromatase | 15,600 | [7] |
| Compound 6b | Aromatase | 90 | [11] |
| Compound 6a | Aromatase | 120 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and key biological assays used to characterize novel isoxazole therapeutics.
Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles via a [3+2] cycloaddition reaction.
Materials:
-
Substituted aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
N-Chlorosuccinimide (NCS)
-
Substituted alkyne
-
Choline chloride:urea (1:2) deep eutectic solvent (DES) or other suitable solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the corresponding aldehyde (2 mmol) in the chosen solvent (e.g., 1 mL of ChCl:urea), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).
-
Stir the resulting mixture at 50°C for 1 hour to form the aldoxime.
-
Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for 3 hours to generate the nitrile oxide in situ.
-
Add the corresponding alkyne (2 mmol) to the reaction mixture and stir at 50°C for 4 hours.
-
After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3,5-disubstituted isoxazole.[1]
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Isoxazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The next day, treat the cells with various concentrations of the isoxazole compounds (typically in a final volume of 100 µL per well). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Isoxazole test compounds
-
Positive control (e.g., Nocodazole - inhibitor)
-
Negative control (vehicle - DMSO)
-
96-well, black, flat-bottom plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isoxazole test compounds in General Tubulin Buffer.
-
Reaction Mix Preparation: On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter dye.[14]
-
Assay Setup: Add 5 µL of the test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.[14]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation: ~360 nm, Emission: ~450 nm for DAPI).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Protocol 4: Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of isoxazole compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
Isoxazole test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a white assay plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and the isoxazole test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. A lower signal indicates greater kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 5: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP, in cells treated with isoxazole derivatives.
Materials:
-
Cancer cells treated with isoxazole compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with the isoxazole compound, harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the levels of cleaved caspases and cleaved PARP indicates the induction of apoptosis.[15][16]
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts in the development of isoxazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ViewArticleDetail [ijpronline.com]
- 7. ViewSpecialArticleDetail [ijpronline.com]
- 8. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 16. espublisher.com [espublisher.com]
Application Notes and Protocols: 3-(4-Chlorophenyl)isoxazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(4-chlorophenyl)isoxazole and its derivatives in agrochemical research. This document includes summaries of biological activity, detailed experimental protocols, and visualizations of relevant biological pathways to guide researchers in the potential application of this chemical scaffold in the development of novel fungicides, herbicides, and insecticides.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established methods. A common approach involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-aryl-isoxazole
This protocol describes a general method for the synthesis of this compound derivatives starting from chalcones.
Materials:
-
Substituted chalcone (e.g., 1-(aryl)-3-(4-chlorophenyl)prop-2-en-1-one)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium Acetate
-
Ethanol
-
Glacial acetic acid (optional, for neutralization)
-
Ice-cold water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted chalcone (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a solution of potassium hydroxide (2 mmol) in ethanol or an equivalent of sodium acetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid if necessary.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-(4-chlorophenyl)-5-aryl-isoxazole derivative.[1][2]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fungicidal Applications
Derivatives of this compound have demonstrated significant potential as fungicidal agents against a range of plant pathogens.
Quantitative Data: Fungicidal Activity of Isoxazole Derivatives
| Compound/Derivative | Target Pathogen | Activity Metric | Value | Reference |
| Isoxazole derivative 6f | Rhizoctonia bataticola | IC (Inhibition Concentration) | 100% | [3] |
| Isoxazole derivative 6f | Macrophomina phaseolina | IC (Inhibition Concentration) | 100% | [3] |
| Isoxazole derivative 6d | Rhizoctonia bataticola | IC (Inhibition Concentration) | 97.78% | [3] |
| Isoxazole derivative 6d | Macrophomina phaseolina | IC (Inhibition Concentration) | 95.19% | [3] |
| Isoxazole derivative 7b | Rhizoctonia bataticola | IC (Inhibition Concentration) | 73.33% | [3] |
| Isoxazole derivative 7b | Macrophomina phaseolina | IC (Inhibition Concentration) | 63.30% | [3] |
| (2E)-1-(5-Chloro-2-hydroxyphenyl)-3-ferrocenyl-prop-2-en-1-one (precursor) | Sclerotium rolfsii | ED50 | 21.50 mg L⁻¹ | [3] |
| (2E)-1-(4-Bromophenyl)-3-ferrocenyl-prop-2-en-1-one (precursor) | Alternaria solani | ED50 | 31.14 mg L⁻¹ | [3] |
Experimental Protocol: In Vivo Fungicidal Assay against Botrytis cinerea (Gray Mold)
This protocol details the evaluation of the in vivo protective efficacy of isoxazole derivatives against gray mold on a model plant.
Materials:
-
Test compounds (this compound derivatives)
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) plates
-
Healthy host plants (e.g., tomato or bean plants)
-
Sterile distilled water
-
Tween-20 (surfactant)
-
Atomizer/sprayer
-
Humid chamber
Procedure:
-
Inoculum Preparation: Culture B. cinerea on PDA plates at 25°C for 7-10 days to allow for sporulation. Prepare a spore suspension by flooding the plates with sterile distilled water containing 0.05% (v/v) Tween-20 and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing 0.05% Tween-20 to the desired test concentrations (e.g., 10, 50, 100, 250 ppm).
-
Plant Treatment: Use healthy, uniformly grown plants at the 4-6 true leaf stage. Spray the plants with the prepared compound solutions until runoff, ensuring complete coverage of the foliage. A control group should be sprayed with the solvent-water mixture without the test compound.
-
Inoculation: After the treated leaves have dried (approximately 24 hours), inoculate the plants by spraying them with the prepared B. cinerea spore suspension.
-
Incubation: Place the inoculated plants in a humid chamber at 20-25°C with high relative humidity (>90%) to promote disease development.
-
Disease Assessment: After 3-5 days of incubation, assess the disease severity by measuring the lesion diameter or by using a disease severity rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).
-
Data Analysis: Calculate the percent inhibition of disease development for each treatment compared to the control using the formula: % Inhibition = [(Control Disease Severity - Treatment Disease Severity) / Control Disease Severity] x 100.
Signaling Pathway: Fungal Mitogen-Activated Protein Kinase (MAPK) Cascade
Some fungicides act by disrupting key signaling pathways in pathogenic fungi. The High Osmolarity Glycerol (HOG) pathway, a type of MAPK cascade, is a potential target. Hyperactivation of this pathway can lead to fungal cell death.
Caption: Potential mechanism of fungicidal action via hyperactivation of the fungal MAPK pathway.
Herbicidal Applications
Isoxazole derivatives, including those with a 3-(4-chlorophenyl) substituent, have shown promise as herbicidal agents for weed control.
Quantitative Data: Herbicidal Activity of Isoxazole Derivatives
| Compound/Derivative | Target Weed | Activity Metric | Value | Reference |
| Isoxazole derivative 5r | Echinochloa crus-galli | Weed Control Index (WCI) | 53.9% | [3][4] |
| Isoxazole derivative 5a | Echinochloa crus-galli | Weed Control Index (WCI) | 52.9% | [3][4] |
| Flusulfinam (HPPD-inhibiting herbicide) | Echinochloa crus-galli | GR₅₀ | 0.15 to 19.39 g a.i. ha⁻¹ | [5] |
| Dehydroabietyl-hydrazide derivative 3e | Echinochloa crus-galli | Root Growth Inhibition | 91.0% at 100 µg/mL | [6] |
| 6-Arylpicolinate derivative V-2 | Arabidopsis thaliana | IC₅₀ (Root Growth) | 62 times lower than picloram | [7] |
Experimental Protocol: Post-emergence Herbicidal Activity Assay against Echinochloa crus-galli (Barnyard Grass)
This protocol outlines a method for assessing the post-emergence herbicidal efficacy of this compound derivatives.
Materials:
-
Test compounds (this compound derivatives)
-
Echinochloa crus-galli seeds
-
Pots or flats with standard potting soil
-
Greenhouse or controlled environment chamber
-
Sprayer
-
Surfactant (e.g., Tween-20)
Procedure:
-
Plant Cultivation: Sow E. crus-galli seeds in pots or flats filled with potting soil and grow them in a greenhouse or controlled environment chamber (e.g., 25°C day/20°C night, 14-hour photoperiod).
-
Compound Application: When the barnyard grass seedlings have reached the 2-3 leaf stage, prepare solutions of the test compounds in a suitable solvent and dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired application rates (e.g., expressed in g a.i./ha).
-
Treatment: Uniformly spray the seedlings with the test solutions using a calibrated sprayer. A control group should be sprayed with the solvent-water-surfactant mixture.
-
Observation: Return the treated plants to the greenhouse or growth chamber and observe for herbicidal effects over a period of 14-21 days.
-
Assessment: Evaluate the herbicidal activity by visually assessing the percentage of weed control (0% = no effect, 100% = complete kill) or by measuring the fresh or dry weight of the above-ground biomass.
-
Data Analysis: Calculate the percentage of growth reduction compared to the untreated control. For dose-response studies, calculate the GR₅₀ (the concentration required to inhibit growth by 50%).
Experimental Workflow: Herbicide Screening
Caption: A typical workflow for screening and identifying lead herbicidal compounds.
Insecticidal Applications
The isoxazole scaffold is also present in some insecticidal compounds, suggesting that this compound derivatives could be explored for their insecticidal properties.
Quantitative Data: Insecticidal Activity of Isoxazole and Related Derivatives
| Compound/Derivative | Target Insect | Activity Metric | Value | Reference |
| Isoxazole derivative 1a | Callosobruchus chinensis | LC₅₀ | 36 mg L⁻¹ | [8] |
| Isoxazole derivative 2c | Callosobruchus chinensis | LC₅₀ | 93 mg L⁻¹ | [8] |
| Isoxazole derivative 1d | Callosobruchus chinensis | LC₅₀ | 110 mg L⁻¹ | [8] |
| Isoxazole derivative 5b | Callosobruchus chinensis | LC₅₀ | 134 mg L⁻¹ | [8] |
| Dichlorvos (standard) | Callosobruchus chinensis | LC₅₀ | 155 mg L⁻¹ | [8] |
| Sulfonamide thiazole derivative 16a | Spodoptera littoralis | LC₅₀ | 49.04 ppm | [9] |
| N-pyridylpyrazole thiazole derivative 7g | Plutella xylostella | LC₅₀ | 5.32 mg/L | [10] |
| N-pyridylpyrazole thiazole derivative 7g | Spodoptera exigua | LC₅₀ | 6.75 mg/L | [10] |
| N-pyridylpyrazole thiazole derivative 7g | Spodoptera frugiperda | LC₅₀ | 7.64 mg/L | [10] |
Experimental Protocol: Insecticidal Bioassay against Spodoptera littoralis (Cotton Leafworm)
This protocol describes a leaf-dip bioassay to determine the contact toxicity of isoxazole derivatives against a common lepidopteran pest.[11]
Materials:
-
Test compounds (this compound derivatives)
-
Spodoptera littoralis larvae (e.g., 2nd or 3rd instar)
-
Fresh host plant leaves (e.g., cotton or castor bean leaves)
-
Petri dishes
-
Filter paper
-
Acetone or other suitable solvent
-
Tween-20 or other non-ionic surfactant
-
Distilled water
Procedure:
-
Rearing of Insects: Rear S. littoralis larvae on an artificial diet or fresh host plant leaves under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod).
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent. Make serial dilutions with distilled water containing a surfactant (e.g., 0.1% Tween-20) to obtain a range of test concentrations.
-
Leaf-Dip Assay:
-
Excise fresh, undamaged leaves and dip them into the test solutions for 10-30 seconds with gentle agitation.
-
Allow the leaves to air-dry completely.
-
Place one treated leaf in each Petri dish lined with moist filter paper.
-
Introduce a known number of larvae (e.g., 10) into each Petri dish.
-
A control group should be prepared using leaves dipped in the solvent-water-surfactant solution.
-
-
Incubation: Maintain the Petri dishes under the same conditions used for insect rearing.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values using probit analysis.
Signaling Pathway: Insect Gamma-Aminobutyric Acid (GABA) Receptor
The insect GABA receptor, a ligand-gated chloride ion channel, is a major target for several classes of insecticides. Antagonists of this receptor block the inhibitory effects of GABA, leading to hyperexcitation and death of the insect.
Caption: Proposed mechanism of insecticidal action via antagonism of the insect GABA receptor.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Natural Rosin-Based Herbicide Agent to Control Echinochloa crusgalli for Sustainable Weed Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)isoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(4-Chlorophenyl)isoxazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the 1,3-dipolar cycloaddition of 4-chlorobenzonitrile oxide with an alkyne.
Issue 1: Low or No Product Yield
Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can arise from several factors. The most common culprits are inefficient generation of the 4-chlorobenzonitrile oxide intermediate, its subsequent decomposition or dimerization, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Nitrile Oxide Generation: The in situ generation of 4-chlorobenzonitrile oxide from 4-chlorobenzaldoxime or 4-chlorobenzohydroximoyl chloride is critical.
-
From Aldoxime: Ensure the purity of the starting 4-chlorobenzaldoxime. The choice of oxidizing agent is crucial for efficient conversion to the nitrile oxide. Reagents like N-Chlorosuccinimide (NCS) or Chloramine-T are commonly used.[1] A green protocol using NaCl/Oxone has also shown good to excellent yields (63-81%) for the synthesis of various isoxazoles.[1]
-
From Hydroximoyl Chloride: The dehydrohalogenation of 4-chlorobenzohydroximoyl chloride requires a suitable base. The choice of base can significantly impact the yield.
-
-
Minimize Nitrile Oxide Dimerization: 4-Chlorobenzonitrile oxide is a reactive intermediate that can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), a common byproduct that lowers the yield of the desired isoxazole.[1][2]
-
Slow Addition/In Situ Generation: The most effective way to prevent dimerization is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures the nitrile oxide is consumed by the dipolarophile as it is formed, keeping its concentration low.[1][2] If you are using a pre-formed nitrile oxide, add it slowly to the reaction mixture containing the alkyne.[3]
-
Excess Alkyne: Using a molar excess of the alkyne can help to trap the nitrile oxide before it dimerizes.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of dimerization more than the desired cycloaddition.[3]
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like THF, DCM, or toluene are often used.
-
Base: For the dehydrohalogenation of 4-chlorobenzohydroximoyl chloride, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common. The strength and stoichiometry of the base should be optimized.
-
Catalysis: While not always necessary, catalysts can improve yield and regioselectivity. Copper(I) and Ruthenium(II) catalysts have been shown to be effective in promoting the formation of specific isoxazole regioisomers.[3]
-
Logical Troubleshooting Flowchart for Low Yield:
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
Issue 2: Formation of Regioisomers
Q: I am observing the formation of an unwanted regioisomer along with my target this compound. How can I improve the regioselectivity?
A: The 1,3-dipolar cycloaddition of an unsymmetrical alkyne with 4-chlorobenzonitrile oxide can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The desired isomer is typically the 3,5-disubstituted product.
Strategies to Control Regioselectivity:
-
Steric and Electronic Effects: The regioselectivity is governed by both steric and electronic factors of the alkyne and the nitrile oxide. Generally, terminal alkynes react with high regioselectivity to yield 3,5-disubstituted isoxazoles.[3]
-
Catalysis: The use of catalysts is a powerful method to control regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the 1,3-dipolar cycloaddition reaction between 4-chlorobenzonitrile oxide and a suitable alkyne. The 4-chlorobenzonitrile oxide is typically generated in situ from either 4-chlorobenzaldoxime by oxidation or from 4-chlorobenzohydroximoyl chloride by dehydrohalogenation.
Q2: How can I prepare the 4-chlorobenzohydroximoyl chloride precursor?
A2: 4-Chlorobenzohydroximoyl chloride can be synthesized from 4-chlorobenzaldehyde. The aldehyde is first converted to 4-chlorobenzaldoxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The resulting aldoxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) to yield the hydroximoyl chloride.
Q3: What are the typical reaction conditions for the 1,3-dipolar cycloaddition step?
A3: Typical conditions involve reacting the alkyne with the in situ generated 4-chlorobenzonitrile oxide in a suitable organic solvent such as THF, DCM, or an alcohol/water mixture at room temperature.[4] If starting from the hydroximoyl chloride, a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to generate the nitrile oxide.[4]
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, several approaches aim to make the synthesis more environmentally benign. These include:
-
Employing catalytic systems to reduce waste.
-
Solvent-free synthesis using techniques like ball-milling has been reported for the synthesis of 3,5-isoxazoles.[6]
-
Using greener oxidants like Oxone in combination with NaCl for the generation of nitrile oxides from aldoximes.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 3-aryl isoxazoles, providing a basis for comparison and optimization.
Table 1: Comparison of Bases for the Synthesis of 3-Aryl-4-substituted-isoxazoles from Hydroximoyl Chlorides and β-Diketones.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | TEA (3) | MeOH | 12 | 75 |
| 2 | DIPEA (3) | MeOH | 12 | 85 |
| 3 | NaHCO₃ (4) | MeOH | 12 | 50 |
| 4 | Na₂CO₃ (4) | MeOH | 12 | 60 |
| 5 | DBU (3) | MeOH | 12 | 80 |
Data adapted from a study on 3,4,5-trisubstituted isoxazoles, demonstrating the impact of base selection on yield.[4]
Table 2: Influence of Solvent on the Yield of a 3,4,5-Trisubstituted Isoxazole.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | MeOH | 2 | 85 |
| 2 | H₂O | 2 | 70 |
| 3 | 95% H₂O / 5% MeOH | 2 | 92 |
| 4 | MeCN | 2 | 78 |
| 5 | THF | 2 | 80 |
Data adapted from a study on 3,4,5-trisubstituted isoxazoles, highlighting the beneficial effect of an aqueous solvent system.[4]
Key Experimental Protocols
Protocol 1: Synthesis of this compound via In Situ Generation of Nitrile Oxide from 4-Chlorobenzohydroximoyl Chloride
This protocol describes a general procedure for the 1,3-dipolar cycloaddition.
Workflow Diagram:
Caption: A general experimental workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzohydroximoyl chloride (1.0 eq.) and the desired alkyne (1.1-1.5 eq.) in an appropriate solvent (e.g., anhydrous THF).
-
Base Addition: Cool the flask in an ice bath and slowly add a solution of triethylamine (1.1 eq.) in the same solvent dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Protocol 2: Preparation of 4-Chlorobenzohydroximoyl Chloride
-
Oxime Formation: To a solution of 4-chlorobenzaldehyde (1.0 eq.) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.). Stir the mixture at room temperature for 4 hours. After completion, extract the product with ethyl acetate, dry the organic phase with sodium sulfate, and concentrate to obtain 4-chlorobenzaldoxime.[4]
-
Chlorination: Dissolve the 4-chlorobenzaldoxime in a suitable solvent like DMF. Add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature below 40°C. Stir for a few hours until the reaction is complete (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated product is filtered, washed with water, and dried to give 4-chlorobenzohydroximoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Formation
For researchers, scientists, and professionals in drug development, controlling the regioselectivity of isoxazole formation is a critical step in synthesizing desired molecular scaffolds. This guide provides practical solutions to common issues encountered during these chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, a lack of regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3] Ruthenium catalysts have also been shown to be effective.[1]
-
Solvent Choice: Employing less polar solvents can favor the formation of the 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can often lead to improved selectivity.[1]
-
In Situ Nitrile Oxide Generation: The slow, in situ generation of the nitrile oxide from a precursor like an oxime (using an oxidant such as N-chlorosuccinimide) can maintain a low concentration of the dipole, which can improve selectivity.[1]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been demonstrated to be highly regiospecific for producing 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be optimized to selectively yield 3,4-disubstituted isoxazoles.[2][4][5]
-
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, the use of internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[1]
Q3: My isoxazole synthesis is suffering from low yields. What are the common causes, and how can I improve the yield?
A3: Low yields in isoxazole synthesis can be attributed to several factors. Here is a troubleshooting guide:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans.[1] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the dipolarophile.[1][3]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly slow down the reaction rate.[1]
-
Reaction Conditions:
-
Purification: Isoxazoles can sometimes be challenging to purify. Ensure that you are using appropriate chromatographic conditions.[1]
Q4: How do the electronic and steric properties of substituents affect the regioselectivity of the 1,3-dipolar cycloaddition?
A4: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors of the reacting partners.
-
Electronic Effects: According to the frontier molecular orbital (FMO) theory, the regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]
-
Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer when reacting with terminal alkynes.[1][3]
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the regioselectivity and yield of isoxazole formation based on reported experimental data.
Table 1: Effect of Lewis Acid and Solvent on Regioselectivity in the Cyclocondensation of a β-Enamino Diketone [4]
| Entry | Solvent | Lewis Acid (BF₃·OEt₂) (equiv.) | Regioisomeric Ratio (3,4-isomer : 4,5-isomer) | Isolated Yield (%) |
| 1 | MeCN | 0.5 | 60:40 | 70 |
| 2 | MeCN | 1.0 | 75:25 | 75 |
| 3 | MeCN | 1.5 | 85:15 | 78 |
| 4 | MeCN | 2.0 | 90:10 | 79 |
| 5 | EtOH | 2.0 | 35:65 | 73 |
| 6 | THF | 2.0 | 50:50 | 65 |
Table 2: Influence of Substituents on Regioselectivity [4]
| Entry | Aryl Substituent (Ar) on β-Enamino Diketone | Method | Regioisomeric Ratio (4,5-isomer : 3,4-isomer) | Isolated Yield (%) |
| 1 | p-NO₂ | A (MeCN, Pyridine) | 90:10 | 85 |
| 2 | p-Br | A (MeCN, Pyridine) | 70:30 | 88 |
| 3 | H | A (MeCN, Pyridine) | 65:35 | 90 |
| 4 | p-Me | A (MeCN, Pyridine) | 60:40 | 87 |
| 5 | p-OMe | A (MeCN, Pyridine) | 55:45 | 82 |
| 6 | p-NO₂ | B (EtOH, reflux) | 30:70 | 75 |
| 7 | p-Br | B (EtOH, reflux) | 40:60 | 78 |
| 8 | H | B (EtOH, reflux) | 45:55 | 80 |
| 9 | p-Me | B (EtOH, reflux) | 50:50 | 76 |
| 10 | p-OMe | B (EtOH, reflux) | 60:40 | 70 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [2]
This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.
-
Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF), add a mild base (e.g., triethylamine, 1.2 mmol).
-
Catalyst and Alkyne Addition: To this mixture, add the terminal alkyne (1.0 mmol) and a copper(I) source, such as copper(I) iodide (5 mol%).
-
Oxidation for In Situ Generation: If starting from an oxime, add an oxidant like N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to generate the nitrile oxide in situ.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.
Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [2][4]
This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation.
-
To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).
-
Cool the mixture in an ice bath and add BF₃·OEt₂ (2.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 3,5-disubstituted isoxazoles, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity - Formation of 3,4- or 5,3-Disubstituted Isoxazole Isomers
Q1: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?
A1: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. The regiochemical outcome is influenced by a combination of electronic and steric factors of the reactants.[1][2] Generally, the reaction of terminal alkynes with nitrile oxides is highly regioselective, favoring the 3,5-disubstituted isoxazole.[2] However, internal alkynes or certain substituted terminal alkynes can lead to mixtures of isomers.[2]
Here are several strategies to enhance the formation of the desired 3,5-disubstituted isomer:
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Catalyst Selection: The use of a copper(I) catalyst, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium(II) catalysts have also been employed for this purpose.[2]
-
Solvent Choice: Employing less polar solvents can sometimes favor the formation of the 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity by favoring the kinetic product, which is often the 3,5-isomer.[1]
-
In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent helps maintain a low concentration of the dipole, which can improve selectivity.[1][3]
Troubleshooting Summary for Poor Regioselectivity:
| Parameter | Recommendation to Favor 3,5-Isomer | Rationale |
| Catalyst | Use Copper(I) or Ruthenium(II) catalysts. | Promotes specific regioisomeric formation.[2] |
| Solvent | Use less polar solvents. | Can influence the transition state to favor the 3,5-isomer.[1] |
| Temperature | Lower the reaction temperature. | Can improve selectivity by favoring the kinetic product.[1] |
| Reagent Addition | Slow, in situ generation of nitrile oxide. | Maintains low dipole concentration, potentially improving selectivity.[1] |
Issue 2: Low Yields and Formation of Side Products
Q2: My isoxazole synthesis is resulting in a low yield of the desired product, and I observe significant formation of a side product. What could be the cause and how can I improve the yield?
A2: Low yields in 3,5-disubstituted isoxazole synthesis can be attributed to several factors, with the most common being the decomposition of the nitrile oxide intermediate. Nitrile oxides are unstable and prone to dimerization to form furoxans (1,2,5-oxadiazole 2-oxides), which are common side products in these reactions.[1][3][4]
To mitigate nitrile oxide dimerization and improve the yield of your desired isoxazole, consider the following troubleshooting steps:
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In Situ Generation of Nitrile Oxide: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne.[2] This ensures that the nitrile oxide reacts with the dipolarophile as it is formed, reducing its concentration and the likelihood of dimerization. Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[2]
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Choice of Oxidant/Base: When generating nitrile oxides from aldoximes, hypervalent iodine reagents can lead to rapid and clean formation.[2][3] If using hydroxamoyl chlorides, the choice of a non-nucleophilic base, such as triethylamine, is crucial.
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Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the nitrile oxide. It is important to find an optimal temperature that allows for a reasonable reaction rate without significant side product formation. Starting at room temperature and gradually increasing the temperature if the reaction is slow is a good approach.[2]
-
Purity of Starting Materials: Ensure that your alkyne and the precursor to your nitrile oxide are pure, as impurities can interfere with the reaction and lead to lower yields.[2]
Troubleshooting Summary for Low Yields:
| Factor | Troubleshooting Step | Rationale |
| Nitrile Oxide Dimerization | Generate nitrile oxide in situ. | Minimizes the concentration of the unstable nitrile oxide, reducing dimerization.[2] |
| Reaction Conditions | Optimize temperature; start at room temperature. | Balances reaction rate with the stability of the nitrile oxide intermediate.[2] |
| Reagent Quality | Use pure starting materials. | Impurities can inhibit the reaction or lead to side products.[2] |
| Oxidant/Base Selection | Use appropriate oxidants (e.g., hypervalent iodine reagents) or bases (e.g., triethylamine). | Ensures efficient and clean formation of the nitrile oxide.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 3,5-disubstituted isoxazoles.
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[5]
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Oxime Formation: To a stirred solution of the corresponding aldehyde (2 mmol) in a suitable solvent such as a 1:2 mixture of choline chloride and urea (1 mL) as a deep eutectic solvent, add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50 °C for one hour.
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In Situ Nitrile Oxide Generation and Cycloaddition: After one hour, add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and allow it to react for three hours at 50 °C.
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Then, add the corresponding terminal alkyne (2 mmol) to the reaction mixture and continue stirring for four hours at 50 °C.
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Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
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Dry the combined organic phases over MgSO₄, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-disubstituted isoxazole.[5]
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from 1,3-Dicarbonyl Compounds
This protocol outlines the synthesis of 3,5-disubstituted isoxazoles via the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[6][7]
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Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent like ethanol.
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Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution, followed by a base such as sodium acetate or pyridine (1.2 equivalents) to neutralize the HCl.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
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Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 3,5-disubstituted isoxazole.
Visual Guides
Diagram 1: Synthetic Pathways to 3,5-Disubstituted Isoxazoles
Caption: Key synthetic routes to 3,5-disubstituted isoxazoles.
Diagram 2: Troubleshooting Workflow for Low Yield in Isoxazole Synthesis
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Chlorophenylisoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chlorophenylisoxazoles. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions, improve yields, and ensure product purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of chlorophenylisoxazoles, providing potential causes and recommended solutions.
FAQs
Q1: What are the primary synthetic routes for preparing chlorophenylisoxazoles?
A1: The two main strategies for synthesizing 3,5-disubstituted isoxazoles, including chlorophenylisoxazoles, are:
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[3+2] Cycloaddition (Huisgen Cycloaddition): This involves the reaction of a nitrile oxide (generated in situ from a chloro-substituted benzaldoxime) with an alkyne. This is a versatile method for creating the isoxazole ring.[1]
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Condensation of a β-Diketone with Hydroxylamine: This method involves reacting a 1-(chlorophenyl)-substituted 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[2]
Q2: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the common causes and how can I improve the yield?
A2: Low yields in the synthesis of chlorophenylisoxazoles via 1,3-dipolar cycloaddition can be attributed to several factors:
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Decomposition of the Nitrile Oxide Intermediate: Nitrile oxides can be unstable and prone to dimerization. To mitigate this, generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the alkyne.
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Substituent Effects: The position of the chlorine atom on the phenyl ring can influence reactivity. Electron-withdrawing groups, like chlorine, can affect the rate of nitrile oxide formation and the subsequent cycloaddition.[3] Generally, electron-withdrawing substituents on the phenyl hydroximoyl chloride tend to produce higher yields compared to electron-donating groups.[3]
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Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Consider running the reaction for a longer duration or carefully optimizing the temperature to avoid byproduct formation.[4]
Q3: I am observing the formation of isomeric impurities. How can I improve the regioselectivity and purify the desired product?
A3: The formation of isomers is a common challenge in isoxazole synthesis.
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Improving Regioselectivity: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the nitrile oxide and the alkyne. For terminal alkynes, the reaction generally favors the formation of the 3,5-disubstituted isoxazole.
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Purification of Isomers: If isomeric impurities are formed, purification can be challenging. Techniques like column chromatography are often necessary.[4] In some cases, recrystallization from a suitable solvent or a mixed solvent system can be effective in separating isomers.[5][6] The choice of solvent is critical and should be determined based on the differential solubility of the isomers.[5]
Q4: How does the choice of base and solvent affect the reaction?
A4: The base and solvent play a crucial role in the synthesis of isoxazoles.
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Base: In the generation of nitrile oxides from hydroximoyl chlorides, a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is used.[3] For the condensation of β-diketones, a base like potassium hydroxide is often employed.[2] The choice and stoichiometry of the base are important for optimal results.
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Solvent: The solvent can influence the solubility of reactants and the reaction rate. For 1,3-dipolar cycloadditions, solvents like ethanol, methanol, or aqueous mixtures are common.[2][3] In some cases, using a higher proportion of water in the solvent mixture can accelerate the reaction.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the synthesis of chlorophenyl-substituted isoxazoles under various conditions.
Table 1: Effect of Base and Solvent on the Yield of a 3,4,5-Trisubstituted Isoxazole
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | NaHCO₃ (3) | H₂O/MeOH (95:5) | 24 | 65 |
| 2 | Na₂CO₃ (3) | H₂O/MeOH (95:5) | 24 | 70 |
| 3 | DIPEA (3) | H₂O/MeOH (95:5) | 1 | 95 |
| 4 | DBU (3) | H₂O/MeOH (95:5) | 24 | 78 |
| 5 | TEA (3) | H₂O/MeOH (95:5) | 24 | 85 |
Adapted from a study on the synthesis of 3,4,5-trisubstituted isoxazoles.[3] The use of DIPEA in an aqueous methanol solution significantly reduced the reaction time and improved the yield.
Table 2: Yields for Synthesis of Chloro-Substituted Isoxazole Analogs
| Starting Material | Product | Reaction Type | Yield (%) | Reference |
| 4-Chloroacetophenone oxime | 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole | Cyclization | 52-53 | [7] |
| 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone | 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | Cyclization | 42 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole from 4-Chloroacetophenone Oxime [7]
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Preparation of 4-Chloroacetophenone Oxime: A mixture of 100 g of 4-chloroacetophenone, 300 ml of water, 200 ml of 10% aqueous sodium hydroxide, 50 g of hydroxylamine hydrochloride, and 500 ml of ethanol is heated at reflux for 2 hours. The crystals that form upon cooling are collected by filtration.
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Formation of the Dilithio Derivative: In a three-necked flask, 16.96 g of 4-chloroacetophenone oxime is dissolved in 500 ml of anhydrous tetrahydrofuran and cooled in an ice-water bath. To this solution, 140 ml of 1.6 M n-butyllithium in hexane is added dropwise over 12-15 minutes. The solution is stirred for an additional 30 minutes.
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Reaction with Ester: A solution of 20.4 g of methyl 4-methoxybenzoate in 100 ml of anhydrous tetrahydrofuran is added to the dilithio derivative solution. The mixture is stirred at 0°C for 1 hour and then at room temperature for 1 hour.
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Cyclization and Purification: The reaction is quenched with 200 ml of water. The organic phase is separated, and the aqueous phase is extracted with tetrahydrofuran. The combined organic phases are concentrated. The residue is dissolved in 200 ml of 95% ethanol and 50 ml of concentrated hydrochloric acid and heated at reflux for 30 minutes. After cooling, the mixture is extracted with ether. The ether extract is washed, dried, and concentrated. The crude product is recrystallized from xylene to yield 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
Protocol 2: Synthesis of 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a Brominated Chalcone [4]
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Reaction Setup: To a solution of 0.14 g of 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone in 1.2 mL of ethanol, a solution of 0.08 g of hydroxylamine hydrochloride in 1.2 mL of distilled water is added dropwise.
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Reflux: The reaction mixture is heated to reflux for 20 minutes.
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Base Addition: After 20 minutes, 2.0 mL of 2M sodium hydroxide solution is added.
-
Continued Reflux: The reaction is refluxed for an additional 2.5 hours.
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Workup and Purification: After cooling, the product is extracted and purified by column chromatography to yield 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
Visualizations
Caption: Synthetic pathways to chlorophenylisoxazoles.
References
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(4-Chlorophenyl)isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-(4-Chlorophenyl)isoxazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating if the reaction conditions allow. |
| Presence of unreacted starting materials | Utilize column chromatography for purification. A silica gel column with a suitable solvent system, such as ethyl acetate in hexanes, can effectively separate the product from starting materials.[1] |
| Formation of byproducts | Characterize the byproducts using techniques like NMR or mass spectrometry to understand their structure. This can help in designing an appropriate purification strategy. Column chromatography is often effective in removing byproducts.[1] |
| Inefficient extraction | During the work-up, ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate. Perform multiple extractions to maximize yield. |
Issue 2: Difficulty in Removing Colored Impurities
| Possible Cause | Suggested Solution |
| Highly conjugated impurities | Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. It is crucial not to add charcoal to a boiling solution to prevent violent boiling. |
| Degradation of the compound | If the compound is sensitive to heat or light, minimize exposure during purification. Use milder purification techniques if necessary. |
| Residual solvents or reagents | Ensure complete removal of solvents under reduced pressure. If colored reagents were used, select a purification method that specifically targets their removal. |
Issue 3: Oiling Out During Recrystallization
| Possible Cause | Suggested Solution |
| The solvent is too nonpolar for the compound at lower temperatures. | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. |
| The solution is cooling too rapidly. | Allow the flask to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful. |
| The compound has a low melting point. | Select a solvent with a lower boiling point for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-chloroacetophenone oxime and the corresponding aldehyde or acid derivative used in the synthesis.[2] Byproducts from side reactions, such as the formation of isomeric isoxazoles or products from the decomposition of reactants, can also be present.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly cited and effective purification methods are column chromatography and recrystallization.[1][2][3] Column chromatography using silica gel is effective for separating the desired product from both starting materials and byproducts.[1] Recrystallization from a suitable solvent, such as xylene or methanol, can yield a highly pure crystalline product.[2][3]
Q3: What is a suitable solvent system for the column chromatography of this compound?
A3: A common solvent system for the column chromatography of similar isoxazole derivatives is a mixture of ethyl acetate and hexanes. The exact ratio should be determined by TLC analysis to achieve good separation (an Rf value of ~0.3-0.5 for the product is often ideal).
Q4: How can I select the best solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound and related compounds, solvents like methanol and xylene have been used successfully.[2][3] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one for your specific product.
Q5: My purified this compound appears as a pale yellow solid. Is this expected?
A5: While some reports describe the purified compound as colorless or white crystals, others mention a pale yellow or light brown appearance.[2][3] A slight coloration may not necessarily indicate significant impurity, but it is always best to verify the purity using analytical techniques such as NMR, melting point determination, and elemental analysis.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., 7% ethyl acetate in hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., xylene or methanol).[2][3]
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to reflux to dissolve the solid completely. Add more solvent in small portions if necessary.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
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Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product should crystallize out of the solution. Further cooling in an ice bath can increase the yield.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
stability issues of isoxazole derivatives in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with isoxazole derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: My isoxazole derivative is degrading in my aqueous buffer. What are the most likely causes?
A1: The stability of the isoxazole ring is highly sensitive to pH and temperature. Degradation is often accelerated under basic conditions (pH > 7.4) and at elevated temperatures, leading to ring opening.[1] Acidic conditions (pH < 4.0) can also cause degradation for certain isoxazole derivatives.[2] Additionally, exposure to UV light can induce photodegradation.
Q2: I'm observing precipitation of my isoxazole derivative when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue due to the limited aqueous solubility of many isoxazole derivatives. To prevent precipitation, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. When diluting into an aqueous buffer, add the stock solution to the buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. This prevents localized high concentrations that can lead to precipitation. Preparing the working solution fresh for each experiment is also advisable.
Q3: I see an unexpected peak in my HPLC chromatogram during a stability study. What could it be?
A3: An unexpected peak could be a degradation product, an impurity from the starting material, or a "ghost peak" from the HPLC system. Common degradation of isoxazoles involves the cleavage of the N-O bond in the isoxazole ring.[1] Ghost peaks can arise from contamination in the mobile phase, solvents, or carryover from previous injections.[3] To identify the unknown peak, techniques like LC-MS/MS are invaluable for obtaining molecular weight and fragmentation data.[4]
Q4: Can the excipients in my formulation affect the stability of my isoxazole derivative?
A4: Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API).[4][5] Incompatibilities can arise from chemical reactions between the isoxazole derivative and the excipient, or the excipient can alter the micro-environmental pH or moisture content of the formulation, leading to degradation.[5] It is crucial to conduct drug-excipient compatibility studies early in formulation development.
Troubleshooting Guides
Issue 1: Rapid Degradation of Isoxazole Derivative in Solution
| Potential Cause | Troubleshooting Step | Recommendation |
| High pH of the solution | Monitor the pH of your solution. | For base-labile derivatives, maintain the pH in the neutral to slightly acidic range (pH 4-7.4).[1] Use appropriate buffer systems. |
| Elevated temperature | Conduct experiments at controlled, lower temperatures. | Store stock and working solutions at recommended temperatures (e.g., 2-8°C or -20°C) and minimize exposure to ambient temperature. |
| Exposure to light | Protect solutions from light. | Use amber vials or cover containers with aluminum foil. Conduct experiments under subdued lighting conditions. |
| Oxidative degradation | De-gas solvents and buffers. | Consider adding antioxidants to the formulation if oxidative degradation is suspected. |
Issue 2: Poor Solubility and Precipitation in Aqueous Media
| Potential Cause | Troubleshooting Step | Recommendation |
| Low intrinsic aqueous solubility | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol). | Perform serial dilutions into the aqueous buffer with vigorous mixing. |
| Incorrect solvent for stock solution | Ensure the isoxazole derivative is fully dissolved in the stock solution before dilution. | Use a solvent in which the compound has high solubility. |
| Low temperature of aqueous solution | Pre-warm the aqueous buffer to the experimental temperature before adding the stock solution. | Solubility often increases with temperature. However, be mindful of the compound's thermal stability. |
| pH of the buffer affecting solubility | Determine the pKa of your compound and adjust the buffer pH accordingly. | For ionizable compounds, solubility can be significantly influenced by pH. |
Quantitative Stability Data
The stability of isoxazole derivatives is highly dependent on their specific structure, as well as the conditions of the solution. Below is a summary of stability data for select isoxazole derivatives.
Table 1: Stability of Leflunomide in Solution [1]
| pH | Temperature (°C) | Half-life (t½) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | 6.0 hours |
| 4.0 | 37 | Stable |
| 7.4 | 37 | 7.4 hours |
| 10.0 | 37 | 1.2 hours |
Table 2: Degradation Kinetics of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in Aqueous Solution at 35°C [6]
| Condition | Rate Constant |
| Hydrogen ion catalysis (kH) | 0.901 M⁻¹ h⁻¹ |
| Water catalysis (k₀) | 1.34 x 10⁻³ h⁻¹ |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Leflunomide
This protocol is adapted from a method for the analysis of Leflunomide and its impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Thermo Scientific Hypersil ODS C18 (250 mm × 4.6 mm; 5 μm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1 M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 4.6.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 246 nm.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a stock solution of the leflunomide derivative in a suitable organic solvent (e.g., methanol).
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the parent peak over time.
-
Protocol 2: LC-MS/MS Method for the Analysis of an Isoxazole Derivative in Rat Plasma
This protocol provides a general framework for the bioanalytical quantification of an isoxazole derivative.[7]
-
Instrumentation: Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
To a sample of rat plasma, add a protein precipitating agent (e.g., acetonitrile) containing an internal standard.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC Conditions:
-
MS/MS Detection:
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for the parent isoxazole derivative and its internal standard. For example, for a curcumin-isoxazole analog, the transition was m/z = 366.1 → 145.1.[7]
-
Visualizations
Caption: General degradation pathway for isoxazole derivatives.
Caption: Troubleshooting workflow for isoxazole derivative precipitation.
Caption: Mechanism of action of Leflunomide.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. SOP for Drug-Excipient Compatibility Studies [m-pharmainfo.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Regioselective Isoxazole Synthesis
Welcome to the Technical Support Center for regioselective isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on catalyst selection and to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in isoxazole synthesis?
A1: The regioselectivity in the common 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is primarily governed by Frontier Molecular Orbital (FMO) theory, which considers both electronic and steric effects of the substituents on the reacting partners.[1][2] For terminal alkynes, the reaction typically favors the 3,5-disubstituted isoxazole due to the dominant interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide.[1] Bulky substituents on either reactant will also sterically favor the formation of the 3,5-isomer.[1]
Q2: How do I improve the regioselectivity for the 3,5-disubstituted isoxazole isomer?
A2: To enhance the formation of the 3,5-isomer from a terminal alkyne and a nitrile oxide, consider the following strategies:
-
Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][3] Common sources include CuI or in-situ generation from CuSO₄ with a reducing agent.[1] Ruthenium catalysts have also been shown to be effective.[1][4]
-
Solvent Choice: Employing less polar solvents can sometimes favor the desired 3,5-isomer.[1]
-
Temperature Control: Lowering the reaction temperature can improve selectivity in some cases.[1]
-
In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can maintain a low concentration of the dipole, which can improve selectivity.[1]
Q3: What strategies can be used to synthesize the 3,4-disubstituted isoxazole regioisomer?
A3: Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[1] Here are some effective strategies:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has proven highly regiospecific for 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][5]
-
Q4: What is the role of a Lewis acid in controlling regioselectivity in isoxazole synthesis from β-enamino diketones?
A4: In the cyclocondensation of β-enamino diketones with hydroxylamine, a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) can act as a carbonyl activator.[3][5] This activation can influence which carbonyl group is more susceptible to nucleophilic attack by the hydroxylamine, thereby directing the regiochemistry of the cyclization to favor a specific isomer.[5]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of 3,4- and 3,5-regioisomers.
| Possible Cause | Solution |
| Suboptimal Reaction Conditions | Experiment with a range of solvents and temperatures. For instance, in the cyclocondensation of β-enamino diketones, switching from a protic solvent (e.g., ethanol) to an aprotic one (e.g., acetonitrile) can sometimes invert the major regioisomer formed.[3] |
| Inherent Substrate Properties | The electronic nature of your substituents plays a key role. Electron-withdrawing groups on a β-enamino diketone can lead to higher regioselectivity, whereas electron-donating groups may decrease it.[3][5] If possible, consider modifying your substrates. |
| Lack of or Inappropriate Catalyst | For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, the absence of a catalyst is a likely cause. Introduce a copper(I) or ruthenium catalyst to direct the regioselectivity.[1][4] For 3,4-disubstituted isomers via cyclocondensation, a Lewis acid like BF₃·OEt₂ may be required.[3][5] |
Problem 2: The reaction yield is low.
| Possible Cause | Solution |
| Decomposition of Nitrile Oxide | Nitrile oxides are often unstable and can dimerize to form furoxans.[1][6] To mitigate this, generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne.[1] Adding the nitrile oxide precursor slowly can also help maintain a low concentration.[6] |
| Low Substrate Reactivity | Electron-poor alkynes may react slowly. The addition of a Cu(I) catalyst can often accelerate the reaction.[1] Steric hindrance on either the nitrile oxide or the alkyne can also significantly reduce the reaction rate.[1] |
| Suboptimal Reaction Conditions | The choice of solvent, base, and temperature is critical.[1][6] For example, non-polar solvents have been found to give higher yields in some enamine cycloadditions for 3,4-disubstituted isoxazoles.[1] The stoichiometry of the base (e.g., triethylamine) for generating nitrile oxides from hydroximoyl halides is also important.[1] |
| Catalyst Deactivation | For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading.[6] For copper-catalyzed reactions, oxidation of the active Cu(I) to the inactive Cu(II) state is a common issue, often caused by dissolved oxygen.[7] Using a freshly prepared solution of a reducing agent like sodium ascorbate is crucial.[7] |
Quantitative Data Summary
Table 1: Effect of Catalyst on Regioselectivity of Isoxazole Synthesis
| Catalyst | Alkyne Type | Predominant Isomer | Reference |
| Copper(I) | Terminal | 3,5-disubstituted | [1][3][4] |
| Ruthenium(II) | Terminal | 3,5-disubstituted | [1][4] |
| Gold(III) | α,β-acetylenic oximes | Selective for 3-, 5-, or 3,5-disubstituted | [8] |
| None (Thermal) | Terminal | 3,5-disubstituted (often with poor selectivity) | [1] |
Table 2: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones [3][5]
| Entry | Solvent | Lewis Acid (BF₃·OEt₂) | Temperature (°C) | Regioisomeric Ratio (3,4- vs 4,5-) | Isolated Yield (%) |
| 1 | EtOH | None | 25 | 35:65 | 73 |
| 2 | MeCN | None | 25 | Varies | Varies |
| 3 | MeCN | 2.0 equiv. | Room Temp. | 90:10 | 79 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [1]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
For in situ nitrile oxide generation, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
The final 3,4-disubstituted isoxazole is purified by column chromatography.
Protocol 3: Lewis Acid-Mediated Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [1]
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress (e.g., by TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting logic for poor regioselectivity in isoxazole synthesis.
Caption: Workflow for copper-catalyzed synthesis of 3,5-disubstituted isoxazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Byproduct Formation in Cycloaddition Reactions
Welcome to the technical support center for cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with quantitative data, detailed experimental protocols, and visualizations to clarify complex concepts.
General FAQs
Q1: What are the most common types of byproducts in cycloaddition reactions?
A1: Byproduct formation in cycloaddition reactions is highly dependent on the specific reaction type (e.g., Diels-Alder, 1,3-dipolar, [2+2]), substrates, and reaction conditions. However, some common classes of byproducts include:
-
Regioisomers: In reactions where the reactants are unsymmetrical, different constitutional isomers can be formed.[1][2]
-
Stereoisomers: Unwanted diastereomers (e.g., exo instead of the desired endo product in Diels-Alder reactions) or enantiomers can form.[3][4]
-
Polymers: Polymerization of the starting materials, particularly the diene in Diels-Alder reactions or the alkene in [2+2] cycloadditions, can be a significant side reaction, especially at higher temperatures.[5][6]
-
Dimers: Self-dimerization of a reactant can compete with the desired cycloaddition.[5][7]
-
Rearrangement Products: The initial cycloadduct may undergo subsequent rearrangements under the reaction conditions to form undesired isomers.
-
Decomposition Products: At elevated temperatures, reactants or products may decompose, leading to a complex mixture of byproducts.[8]
Q2: How can I minimize byproduct formation in my cycloaddition reaction?
A2: Minimizing byproducts requires careful optimization of reaction parameters. Key strategies include:
-
Temperature Control: Lowering the reaction temperature often favors the formation of the kinetic product and can reduce thermal decomposition and polymerization.[8]
-
Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction's regioselectivity and stereoselectivity.[9][10]
-
Catalyst Choice: The use of an appropriate Lewis acid or organocatalyst can accelerate the desired reaction, often allowing for milder conditions and improved selectivity. The concentration of the catalyst is also a critical parameter to optimize.[11][12][13]
-
Reactant Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.
-
Concentration: Adjusting the concentration of the reactants can influence the relative rates of the desired reaction versus side reactions like dimerization or polymerization.
Diels-Alder Reactions: Troubleshooting Guide
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings.[3] However, issues with regioselectivity, stereoselectivity, and polymerization can arise.
Q3: My Diels-Alder reaction has low conversion and I'm not seeing my desired product. What should I do?
A3: Low conversion in a Diels-Alder reaction can be due to several factors. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for low conversion in Diels-Alder reactions.
Q4: I am getting a mixture of endo and exo products in my Diels-Alder reaction. How can I improve the stereoselectivity?
A4: The formation of the endo product is often kinetically favored due to secondary orbital interactions.[14] To enhance endo selectivity:
-
Lower the Reaction Temperature: Lower temperatures favor the kinetic product.[8]
-
Use a Lewis Acid Catalyst: Lewis acids can enhance the energy difference between the endo and exo transition states, leading to higher selectivity.[12]
-
Solvent Effects: The choice of solvent can influence the endo/exo ratio. Polar solvents and aqueous media can enhance the rate and selectivity.[4][10]
Quantitative Data: Effect of Solvent on endo/exo Ratio in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Solvent | endo/exo Ratio |
| Hexane | 3.4 : 1 |
| Diethyl ether | 4.5 : 1 |
| Dichloromethane | 9.0 : 1 |
| Methanol | 19.0 : 1 |
| Water | 23.0 : 1 |
Note: Data compiled from various sources and are representative. Actual ratios may vary based on specific reaction conditions.
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction with High endo-Selectivity
This protocol describes the reaction of cyclopentadiene with methyl acrylate using aluminum chloride as a Lewis acid catalyst to favor the formation of the endo product.
Materials:
-
Freshly distilled cyclopentadiene
-
Methyl acrylate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl acrylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of AlCl₃ (0.1 eq) in anhydrous DCM to the stirred dienophile solution.
-
After stirring for 15 minutes, add freshly distilled cyclopentadiene (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired endo cycloadduct.
1,3-Dipolar Cycloadditions: Troubleshooting Guide
1,3-Dipolar cycloadditions are versatile reactions for constructing five-membered heterocyclic rings. Common examples include reactions of azides with alkynes (Huisgen cycloaddition) and nitrones with alkenes.[1][15] Key challenges often revolve around regioselectivity and, in the case of catalyzed reactions, catalyst activity.
Q5: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is not working or is giving a low yield. What are the common causes and solutions?
A5: The CuAAC "click" reaction is generally robust, but several factors can lead to poor performance.[8]
-
Inactive Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen.
-
Solution: Ensure all solvents and solutions are deoxygenated by bubbling with an inert gas. Use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I) from any Cu(II) present.[8]
-
-
Poor Solubility: If your reactants are not soluble in the reaction medium, the reaction rate will be slow.
-
Solution: Use a co-solvent such as DMSO or DMF to improve the solubility of hydrophobic reactants.[8]
-
-
Catalyst Sequestration: Some substrates, particularly biomolecules with coordinating functional groups, can bind to the copper catalyst and inhibit its activity.
-
Solution: Consider using a copper-stabilizing ligand like TBTA or THPTA. These ligands can prevent the catalyst from being sequestered and also protect sensitive substrates from degradation.[8]
-
Experimental Protocol: Optimizing Regioselectivity in an Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for a highly regioselective copper-catalyzed cycloaddition to form a 1,4-disubstituted triazole.
Materials:
-
Azide-functionalized substrate
-
Terminal alkyne-functionalized substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Phosphate-buffered saline (PBS) or a suitable organic solvent mixture (e.g., t-BuOH/H₂O)
Procedure:
-
Prepare stock solutions of your azide and alkyne substrates in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
In a reaction vessel, combine the azide (1.0 eq) and alkyne (1.0-1.2 eq) substrates.
-
Add the CuSO₄ solution to a final concentration of 1-5 mol%. If using a ligand, pre-mix the CuSO₄ and ligand (e.g., 5 eq relative to copper) before adding to the reaction.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol%).
-
Stir the reaction at room temperature and monitor its progress. Reactions are often complete within 1-4 hours.
-
Upon completion, the product can be isolated. For biomolecules, purification methods like size-exclusion chromatography or dialysis are often used to remove the copper catalyst and excess reagents.[8]
Q6: I am observing a mixture of regioisomers in my nitrone cycloaddition. How can I control the regioselectivity?
A6: The regioselectivity of nitrone cycloadditions is governed by frontier molecular orbital (FMO) theory.[15] The dominant interaction (HOMOnitrone-LUMOalkene or LUMOnitrone-HOMOalkene) determines the major regioisomer.
-
Electron-Withdrawing Groups on the Alkene: These groups lower the LUMO energy of the alkene, favoring the HOMOnitrone-LUMOalkene interaction, which typically leads to the 5-substituted isoxazolidine.[15]
-
Electron-Donating Groups on the Alkene: These groups raise the HOMO energy of the alkene, making the LUMOnitrone-HOMOalkene interaction more favorable, often resulting in the 4-substituted product.[15]
-
Steric Effects: Bulky substituents on either the nitrone or the alkene can also influence the regiochemical outcome by disfavoring one transition state over another.
Visualization of Regioselectivity Control in Nitrone Cycloaddition
Caption: Factors influencing regioselectivity in nitrone cycloadditions.
[2+2] Cycloadditions: Troubleshooting Guide
[2+2] cycloadditions, particularly photocycloadditions, are valuable for synthesizing four-membered rings.[16] Common challenges include low quantum yields, competing side reactions like dimerization of one component, and the formation of multiple stereoisomers.[5][14]
Q7: My [2+2] photocycloaddition is inefficient and gives a complex mixture of products. What can I do to improve it?
A7: The efficiency and selectivity of [2+2] photocycloadditions are sensitive to the reaction conditions.
-
Deoxygenate the Reaction Mixture: Oxygen can quench the excited triplet state of the enone, which is a key intermediate in many [2+2] photocycloadditions, leading to low quantum yields and potential side reactions.
-
Solution: Thoroughly deoxygenate the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation.[5]
-
-
Optimize the Wavelength of Irradiation: The wavelength of light used for irradiation should be chosen to selectively excite the desired reactant without causing decomposition of the starting materials or products.
-
Control Reactant Concentrations: To minimize unwanted homodimerization, it is sometimes beneficial to use a large excess of one reactant that does not absorb light at the irradiation wavelength.
-
Use a Photosensitizer: In some cases, a photosensitizer can be used to populate the reactive triplet state of a substrate that does not efficiently undergo intersystem crossing on its own.
Quantitative Data: Product Distribution in a Crossed [2+2] Photocycloaddition
In a study of a visible light-photocatalyzed crossed [2+2] cycloaddition between an aryl enone (1) and methyl vinyl ketone (2), high chemoselectivity was observed.[14]
| Product | Yield | Diastereomeric Ratio (dr) |
| Crossed Cycloadduct (3) | 84% | >10:1 |
| Homodimer of (1) | Trace | - |
| Homodimer of (2) | Not observed | - |
Experimental Protocol: General Procedure for a [2+2] Photocycloaddition
This protocol provides a general method for the photodimerization of dibenzylideneacetone.
Materials:
-
Dibenzylideneacetone (DBA)
-
An appropriate solvent (e.g., benzene, cyclohexane)
-
Quartz reaction vessel
-
UV photoreactor with a medium-pressure mercury lamp
Procedure:
-
Dissolve dibenzylideneacetone in the chosen solvent in the quartz reaction vessel. The concentration may need to be optimized.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.[5]
-
Place the reaction vessel in the photoreactor and irradiate with UV light.
-
Monitor the progress of the reaction by TLC or UV-Vis spectroscopy.
-
Once the reaction is complete (indicated by the disappearance of the starting material or when the product distribution is no longer changing), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
The resulting residue, which may contain a mixture of photodimers, can be purified by column chromatography on silica gel.[5]
Q8: How can I control the stereochemistry of my [2+2] cycloaddition?
A8: The stereochemical outcome of a stepwise [2+2] cycloaddition is often determined by the relative stability of the 1,4-biradical intermediates.
-
Steric Effects: The substituents on the reactants will tend to adopt a conformation in the biradical intermediate that minimizes steric interactions. This can influence the stereochemistry of the final cyclobutane ring.
-
Solvent Polarity: The polarity of the solvent can influence the conformation and lifetime of the biradical intermediates, which in turn can affect the stereoselectivity.
-
Temperature: While many photocycloadditions are run at room temperature, in some cases, temperature can influence the conformational equilibrium of the intermediates and thus the product distribution.
Visualization of a [2+2] Cycloaddition Troubleshooting Workflow
Caption: Troubleshooting guide for [2+2] photocycloaddition reactions.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Trends in the Diels-Alder reaction in polymer chemistry. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Regioselective Intramolecular Dipolar Cycloaddition of Azides and Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Lewis acids on the Diels–Alder reaction in ionic liquids with different activation modes [ouci.dntb.gov.ua]
- 14. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 16. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Chlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(4-Chlorophenyl)isoxazole, a key intermediate in pharmaceutical development. The following information is designed to assist researchers in overcoming common challenges encountered during the scale-up of this synthesis, ensuring efficient and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Inconsistent Yields
Q1: We are experiencing significantly lower yields upon scaling up the synthesis of this compound from the corresponding chalcone and hydroxylamine hydrochloride. What are the potential causes and how can we mitigate this?
A1: Low yields during scale-up are a common issue and can often be attributed to several factors that are less pronounced at the lab scale.
-
Inefficient Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products such as isoxazolines or chalcone oximes.[1]
-
Troubleshooting:
-
Ensure the use of an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to maintain a homogeneous reaction mixture.
-
Consider a staged addition of reagents, particularly the base, to control the reaction rate and heat generation.
-
-
-
Poor Temperature Control: The reaction to form the isoxazole ring is often exothermic. On a larger scale, inefficient heat dissipation can lead to a rise in temperature, favoring side reactions.
-
Troubleshooting:
-
Utilize a reactor with a jacketed cooling system and ensure efficient heat transfer.
-
Monitor the internal reaction temperature closely with a calibrated probe.
-
A slower, controlled addition of reagents can help manage the exotherm.
-
-
-
Suboptimal Reaction Conditions: Conditions that work well on a small scale may not be optimal for a larger batch.
-
Troubleshooting:
-
Re-optimize the reaction conditions at the intended scale. This may involve adjusting the solvent, base concentration, or reaction time.[1]
-
For the chalcone route, ensure the complete consumption of the chalcone starting material, as it can complicate purification.
-
-
Issue 2: Impurity Profile and Purification Challenges
Q2: Upon scaling up, we are observing new or increased levels of impurities, making the purification of this compound difficult. What are these impurities and how can we minimize them and improve purification?
A2: The impurity profile can indeed change with scale. Common impurities and purification strategies are outlined below.
-
Common Impurities:
-
(E)-1-(4-chlorophenyl)-3-(hydroxyimino)prop-1-ene (Chalcone Oxime): Formed if the cyclization is incomplete.
-
3-(4-chlorophenyl)-4,5-dihydroisoxazole derivatives (Isoxazolines): Resulting from partial oxidation or alternative reaction pathways.[1]
-
Pyrazoline derivatives: Can form if the hydroxylamine reagent is contaminated with hydrazine.[1]
-
-
Minimizing Impurities:
-
High-Purity Reagents: Use high-purity hydroxylamine hydrochloride to avoid pyrazoline formation.[1]
-
Controlled Reaction Conditions: As mentioned in the previous section, strict control over temperature and mixing is crucial to minimize the formation of isoxazolines and chalcone oximes.
-
-
Improving Purification:
-
Crystallization: This is often the most effective method for purifying multi-gram to kilogram quantities of solid products.
-
Solvent Screening: Perform a systematic solvent screen to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for isoxazole derivatives include ethanol, isopropanol, toluene, and heptane, or mixtures thereof.
-
Controlled Cooling: A slow, controlled cooling rate is critical for obtaining larger, purer crystals. Crash cooling can lead to the trapping of impurities.
-
-
Column Chromatography: While effective at the lab scale, it can be cumbersome and expensive for large quantities. It is best used for polishing post-crystallization if very high purity is required.
-
Issue 3: Reaction Monitoring and Endpoint Determination
Q3: How can we effectively monitor the progress of the reaction at a larger scale to determine the optimal endpoint?
A3: Real-time reaction monitoring is key to ensuring consistency and maximizing yield.
-
Thin-Layer Chromatography (TLC): Remains a quick and effective tool. Withdraw small aliquots from the reactor (ensure representative sampling), quench appropriately, and analyze against starting materials and a product standard.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data. Develop a suitable HPLC method to track the disappearance of the starting chalcone and the appearance of the this compound product. This allows for precise determination of the reaction endpoint and can also quantify major impurities.
-
In-situ Probes: For more advanced process control, consider using in-situ infrared (IR) or Raman spectroscopy probes to monitor the reaction in real-time without the need for sampling.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes key quantitative data for common synthetic routes to isoxazole derivatives, which can be adapted for the synthesis of this compound.
| Synthetic Route | Starting Materials | Typical Reagents & Solvents | Typical Reaction Time | Reported Yield (%) | Key Considerations |
| From Chalcone | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, Hydroxylamine hydrochloride | KOH, Ethanol | 4 - 5 hours | 62%[2] | Prone to side reactions (isoxazolines, oximes). Requires careful control of reaction conditions. |
| 1,3-Dipolar Cycloaddition | 4-Chlorobenzaldoxime, Terminal Alkyne | Chloramine-T, Ether | 3 - 4 hours | 65-75%[3] | Can lead to isomeric mixtures depending on the alkyne. |
| From β-Diketone | 1-(4-chlorophenyl)-1,3-butanedione, Hydroxylamine hydrochloride | Base (e.g., NaOH), Ethanol/Water | 2 - 12 hours | Varies | Regioselectivity can be an issue, leading to isomeric products. |
Experimental Protocols
Protocol 1: Synthesis from Chalcone Intermediate
This protocol is a general procedure that can be adapted for the gram-scale synthesis of this compound.
-
Chalcone Preparation (Claisen-Schmidt Condensation):
-
To a stirred solution of 4-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting materials.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol if necessary.
-
-
Isoxazole Formation:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the prepared chalcone (1 equivalent) and hydroxylamine hydrochloride (1.2 - 1.5 equivalents) in absolute ethanol.
-
Add a solution of potassium hydroxide (2-3 equivalents) in ethanol or water dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid or dilute HCl.
-
Pour the neutralized mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
-
Mandatory Visualizations
Troubleshooting Workflow for Scaling Up Isoxazole Synthesis
Caption: A troubleshooting workflow for addressing common issues in the scale-up synthesis of isoxazoles.
Logical Relationship of Key Synthesis Steps (Chalcone Route)
Caption: Key steps in the synthesis of this compound via the chalcone intermediate route.
References
Validation & Comparative
The Anticancer Potential of 3-(4-Chlorophenyl)isoxazole and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including promising anticancer effects. This guide provides a comparative overview of the anticancer properties of isoxazole-containing compounds, with a focus on derivatives structurally related to 3-(4-Chlorophenyl)isoxazole. Due to the limited availability of public data on the specific anticancer effects of this compound, this guide utilizes data from closely related 3,5-diaryl isoxazole derivatives as a surrogate for comparative analysis against the well-established chemotherapeutic agent, Doxorubicin.
Comparative Anticancer Activity
The in vitro cytotoxic activity of a representative 3,5-diaryl isoxazole derivative and the standard anticancer drug Doxorubicin were evaluated against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined using the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| 3,5-Diaryl Isoxazole Derivative | MCF-7 | 5.2 - 22.2[1] |
| A549 | Not Reported | |
| Doxorubicin | MCF-7 | 2.5[2] |
| A549 | > 20[2] |
Note: Data for the 3,5-Diaryl Isoxazole Derivative is presented as a range from a study on a series of related compounds. The A549 cell line was not reported in that specific study.
The data suggests that while the representative isoxazole derivative shows activity against the MCF-7 cell line, Doxorubicin is significantly more potent.[1][2] Interestingly, the A549 lung cancer cell line demonstrates notable resistance to Doxorubicin.[2] Further studies are required to determine the efficacy of this compound and its analogs against a broader panel of cancer cell lines, including those with known drug resistance mechanisms.
Mechanistic Insights: Signaling Pathways and Cellular Effects
Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and interference with the cell cycle.[3][4][5][6][7]
Apoptosis Induction
A key hallmark of effective anticancer agents is their ability to trigger apoptosis in cancer cells. The Annexin V-FITC/PI apoptosis assay is a standard method to quantify the percentage of cells undergoing apoptosis. While specific data for this compound is not available, studies on related isoxazole compounds have demonstrated their pro-apoptotic capabilities. For instance, some novel synthetic isoxazole derivatives have been shown to induce both early and late apoptosis in K562 human erythroleukemic cells.[4]
Figure 1. Proposed intrinsic apoptosis pathway induced by isoxazole derivatives.
Cell Cycle Arrest
Many chemotherapeutic agents function by halting the cell cycle, thereby preventing cancer cell proliferation. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide. Studies on 3,5-diaryl isoxazoline/isoxazole conjugates have shown their ability to cause cell cycle arrest, primarily in the G0/G1 phase.[5]
Figure 2. Potential G0/G1 cell cycle arrest induced by isoxazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers interested in validating or expanding upon these findings.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound (e.g., this compound analog) and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3. Workflow for the MTT cell viability assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This method determines the percentage of cells in each phase of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion and Future Directions
While direct evidence for the anticancer effects of this compound is currently limited in publicly accessible literature, the broader class of isoxazole derivatives, particularly 3,5-diaryl isoxazoles, demonstrates significant potential as a scaffold for the development of novel anticancer agents. The available data on related compounds suggest that these molecules can induce apoptosis and cause cell cycle arrest in cancer cells.
Future research should focus on the comprehensive evaluation of this compound and a wider array of its analogs against a diverse panel of cancer cell lines. Head-to-head comparisons with standard chemotherapeutic drugs will be crucial to ascertain their relative potency and potential for further development. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their mode of action and could guide the design of more effective and selective anticancer therapies.
References
- 1. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Chlorophenyl Isoxazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of chlorophenyl isoxazole derivatives, focusing on their anticancer and antimicrobial properties. This document summarizes quantitative biological data, details key experimental protocols, and visualizes a critical signaling pathway implicated in the anticancer activity of these compounds.
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a variety of clinically approved drugs. When functionalized with a chlorophenyl group, these derivatives exhibit a broad spectrum of biological activities. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide synthesizes data from various studies to illuminate these relationships.
Comparative Analysis of Anticancer Activity
The anticancer potential of chlorophenyl isoxazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values of several chlorophenyl isoxazole derivatives against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-(4-chlorophenyl)-5-(...) | HeLa (Cervical Cancer) | 39.80 | [1] |
| 1b | 3-(2-chlorophenyl)-5-(...) | HeLa (Cervical Cancer) | 18.62 | [1] |
| 2a | 3-(4-chlorophenyl)-... | MCF-7 (Breast Cancer) | 43.4 | [2] |
| 2b | 3-(4-chlorophenyl)-... | MDA-MB-231 (Breast Cancer) | 35.9 | [2] |
| 3a | 5-(4-chlorophenyl)-... | A549 (Lung Carcinoma) | >100 | [2] |
| 3b | 3-(3,5-dichlorophenyl)-... | A549 (Lung Carcinoma) | >100 | [2] |
Note: The full structures of the compounds are detailed in the cited literature. The presented data highlights the variability in activity based on the substitution pattern on both the chlorophenyl and isoxazole moieties.
Structure-Activity Relationship Insights (Anticancer): Analysis of the available data suggests that the position of the chlorine atom on the phenyl ring, as well as the nature of substituents on the isoxazole ring, significantly influences the cytotoxic activity. For instance, a comparison between compounds 1a and 1b suggests that the placement of the chloro group at the ortho-position might be more favorable for activity against HeLa cells compared to the para-position. Furthermore, the specific substitutions on the isoxazole ring and the nature of the linkage to other moieties play a crucial role in determining the potency and selectivity against different cancer cell lines.
Comparative Analysis of Antimicrobial Activity
Chlorophenyl isoxazole derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard metric for this activity.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 4a | N3,N5-bis(4-chlorophenyl)... | E. coli | 95 | [3] |
| 4b | N3,N5-bis(4-chlorophenyl)... | S. aureus | 115 | [3] |
| 5a | 1-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-... | B. subtilis | 12.50 | [4] |
| 5b | 1-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-... | E. coli | 6.25 | [4] |
| 5c | 1-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-... | C. albicans | 12.50 | [4] |
| 6a | 3-(2-(4-chlorophenyl)-... | S. typhi | 18 | [5] |
Note: The full structures of the compounds are detailed in the cited literature. The data indicates that these derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
Structure-Activity Relationship Insights (Antimicrobial): The antimicrobial SAR studies suggest that the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring generally enhances antibacterial activity.[3] The nature and position of other substituents on the isoxazole core are also critical in defining the spectrum and potency of antimicrobial action. For example, specific imidazole-containing derivatives (like 5a , 5b , and 5c ) show potent activity at low microgram per milliliter concentrations.[4]
Key Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. Below are the methodologies for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the chlorophenyl isoxazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow the compounds to exert their effects.[9]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.[6] The plates are then incubated for an additional 3-4 hours.[8]
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.[7] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7][10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[9]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12]
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of the chlorophenyl isoxazole derivatives are prepared, typically in DMSO. Serial two-fold dilutions of the compounds are then made in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: The test microorganism is grown in a suitable broth to a specific turbidity, which corresponds to a known concentration of cells (e.g., McFarland standard 0.5). This culture is then diluted to achieve the final desired inoculum concentration (typically 10^4 to 10^5 CFU/mL).[11]
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial or fungal suspension.[11][13] A positive control (microorganism in broth without the compound) and a negative control (broth only) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] The results can also be read using a plate reader to measure optical density.[14]
Visualizing the Mechanism of Action: The PI3K/Akt Signaling Pathway
Many anticancer agents, including isoxazole derivatives, exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer.[15][16][17]
Caption: PI3K/Akt signaling pathway and potential inhibition by chlorophenyl isoxazole derivatives.
This guide serves as a valuable resource for understanding the structure-activity relationships of chlorophenyl isoxazole derivatives. The provided data and protocols offer a foundation for further research and development of these promising compounds as novel therapeutic agents. The visualization of the PI3K/Akt pathway provides a conceptual framework for their potential mechanism of anticancer action, highlighting key targets for drug design and discovery efforts.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. connectjournals.com [connectjournals.com]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT Assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of 3-(4-Chlorophenyl)isoxazole and Other Halogenated Phenylisoxazoles
A detailed guide for researchers and drug development professionals on the synthesis, properties, and biological activities of 3-(4-chlorophenyl)isoxazole in comparison to its fluorinated, brominated, and iodinated analogs.
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class of compounds, 3-phenylisoxazole derivatives have garnered significant attention. The nature and position of substituents on the phenyl ring can profoundly influence the physicochemical properties and biological efficacy of these molecules. This guide provides a comparative overview of this compound and its halogenated counterparts—3-(4-fluorophenyl)isoxazole, 3-(4-bromophenyl)isoxazole, and 3-(4-iodophenyl)isoxazole—to assist researchers in selecting the optimal analog for their specific applications.
Physicochemical Properties
The substitution of different halogens at the para-position of the phenyl ring in 3-phenylisoxazole derivatives imparts distinct physicochemical characteristics. These properties, including molecular weight, lipophilicity (logP), and polar surface area (TPSA), are crucial determinants of a compound's pharmacokinetic and pharmacodynamic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) |
| 3-(4-Fluorophenyl)isoxazole | C₉H₆FNO | 163.15 | 2.995 | 26.03 |
| This compound | C₉H₆ClNO | 179.60 | 2.995 | 26.03 |
| 3-(4-Bromophenyl)isoxazole | C₉H₆BrNO | 224.05 | - | - |
| 3-(4-Iodophenyl)isoxazole | C₉H₆INO | 271.05 | - | - |
Synthesis of 3-(4-Halophenyl)isoxazoles
The synthesis of 3-(4-halophenyl)isoxazoles typically involves a 1,3-dipolar cycloaddition reaction. A common route utilizes the reaction of a substituted benzaldehyde with hydroxylamine to form an aldoxime, which is then converted to a nitrile oxide in situ. The nitrile oxide subsequently undergoes cycloaddition with an alkyne to yield the desired isoxazole.
A general synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for 3-(4-halophenyl)isoxazoles.
Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles
A widely used method for the synthesis of isoxazoles involves the condensation of a chalcone with hydroxylamine hydrochloride.
-
Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted aromatic aldehyde is dissolved in a suitable solvent like ethanol. An aqueous solution of a base, such as sodium hydroxide, is added dropwise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.
-
Isoxazole Formation: The synthesized chalcone is dissolved in a solvent such as glacial acetic acid or ethanol. Hydroxylamine hydrochloride and a base like anhydrous sodium acetate are added to the solution. The reaction mixture is refluxed for several hours. After cooling, the mixture is poured into water, and the precipitated solid is filtered, washed, and recrystallized to afford the 3,5-disubstituted isoxazole.
Biological Activity: A Comparative Perspective
While a direct comparative study of the four halogenated 3-phenylisoxazoles is not extensively documented in the available literature, several studies have investigated the biological activities of various substituted isoxazoles, including those with halogenated phenyl rings. The presence and nature of the halogen atom can significantly impact the antimicrobial and anticancer properties of these compounds.
Antimicrobial Activity
Studies have shown that isoxazole derivatives containing halogens on the phenyl ring often exhibit significant antimicrobial activity. For instance, some reports indicate that compounds with a chloro substituent demonstrate strong activity against both Gram-positive and Gram-negative bacteria. The increased lipophilicity imparted by the halogen can facilitate the compound's passage through the bacterial cell membrane.
Anticancer Activity
Numerous 3-phenylisoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in determining the anticancer potency. While specific comparative data for the four halogenated analogs is limited, research on related structures suggests that the electronic and steric properties of the halogen can influence the compound's interaction with biological targets.
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-halophenyl)isoxazoles is intrinsically linked to the nature of the halogen substituent. The following signaling pathway diagram illustrates a hypothetical mechanism of action for a 3-phenylisoxazole derivative targeting a cancer-related pathway, highlighting the importance of the phenyl ring substitution for target interaction.
Caption: Hypothetical signaling pathway inhibited by a 3-(4-halophenyl)isoxazole.
Conclusion
This compound and its halogenated analogs are a promising class of compounds with significant potential in drug discovery. The choice of the halogen substituent at the 4-position of the phenyl ring can modulate the physicochemical properties and biological activities of the molecule. While this guide provides an overview based on available data, further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective isoxazole-based therapeutic agents. Researchers are encouraged to consider the specific requirements of their target and application when selecting among these halogenated phenylisoxazoles.
Comparative Docking Analysis of Isoxazole-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various isoxazole-based inhibitors against different protein targets. The information is compiled from recent studies and includes quantitative binding data, detailed experimental protocols, and visual representations of workflows and biological pathways.
The isoxazole scaffold is a prominent feature in many bioactive compounds, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Computational docking studies are a crucial tool in the discovery and development of these inhibitors, allowing for the prediction of binding affinities and the elucidation of molecular interactions at the active sites of target proteins.[3] This guide summarizes key findings from several comparative docking studies to provide a predictive overview for researchers exploring the therapeutic potential of novel isoxazole derivatives.
Performance Comparison of Isoxazole-Based Inhibitors
The following table summarizes quantitative data from various computational docking studies of isoxazole derivatives against a range of biological targets. This data allows for a direct comparison of the predicted binding affinities of different isoxazole-based compounds.
| Inhibitor Class | Target Protein(s) | Quantitative Metric | Value | Reference Compound(s) | Value (Reference) |
| Isoxazole-carboxamide derivative (A13) | COX-1 | IC50 | 64 nM | - | - |
| Isoxazole-carboxamide derivative (A13) | COX-2 | IC50 | 13 nM | - | - |
| 3,4-disubstituted isoxazole derivative (Compound 5) | Hsp90 | IC50 | 14 µM | - | - |
| Isoxazole derivative (AC2) | Carbonic Anhydrase (CA) | IC50 | 112.3 ± 1.6 µM | Standard | 18.6 ± 0.5 µM |
| Isoxazole derivative (AC3) | Carbonic Anhydrase (CA) | IC50 | 228.4 ± 2.3 µM | Standard | 18.6 ± 0.5 µM |
| 4-OH phenyl isoxazole derivative | CYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6 | Docking Score | Good affinity | Erlotinib, Gemcitabine, Ketoconazole | - |
| 4-F phenyl isoxazole derivative | CYP1A2 | Docking Score | Good affinity | Erlotinib, Gemcitabine, Ketoconazole | - |
| Thiazole-indole-isoxazole derivatives (1a, 1b, 1c) | STAT2 SH2 domain, B helix DNA dodecamer | Docking Score | Significant binding affinity | - | - |
Experimental Protocols
The methodologies employed in the cited studies form the basis for reliable and reproducible in silico screening of isoxazole-based inhibitors. A generalized workflow is presented below, followed by specific details from the referenced studies.
A typical computational docking workflow involves several key stages:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and existing ligands are often removed, and hydrogen atoms are added to prepare the protein for docking.
-
Ligand Preparation: The 2D structures of the isoxazole derivatives are converted to 3D and their energy is minimized to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Molecular Docking: A docking program is used to predict the binding poses and affinities of the ligands within the protein's active site.
-
Analysis of Results: The results are analyzed based on docking scores, binding energies, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Specific Methodologies from Cited Studies:
-
Hsp90 Inhibition Study: For the docking of 3,4-disubstituted isoxazole derivatives against Hsp90, AutoDock 4.2 was utilized.[4] The protein structure was retrieved from the PDB (ID: 3OWD).[4] All water molecules, ions, and ligands were removed, except for water molecules essential for protein-ligand interactions. Kollman charges and hydrogen atoms were added, and the prepared structure was saved in the pdbqt format.[4]
-
Carbonic Anhydrase Inhibition Study: The molecular docking of isoxazole derivatives against carbonic anhydrase was performed using MOE (Molecular Operating Environment).[5] The protein coordinates were obtained from the PDB (ID: 1AZM).[5] Water molecules and ligands were removed, and hydrogen atoms were added prior to docking. The ligand structures were optimized using Gaussian 09 with the B3LYP/6-31G basis set.[5]
-
dsDNA Binding Study: To investigate the interaction of isoxazole-substituted 9-anilinoacridine derivatives with dsDNA, AutoDock Vina version 4.0 was employed.[1][6] The designed analogues were docked against a dsDNA octamer duplex to predict their anticancer activity.[1][6]
-
CYP450 Inhibition Study: Molecular docking of novel isoxazole derivatives with six enzymes from the CYP450 family was conducted to compare their binding efficiency against standard inhibitors like erlotinib, gemcitabine, and ketoconazole.[7]
Visualizing the Process and Pathways
To further clarify the experimental process and the biological context of the targeted proteins, the following diagrams are provided.
Caption: A generalized workflow for computational docking studies.
Caption: Inhibition of the COX-2 signaling pathway by isoxazole derivatives.
References
- 1. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
Navigating the Therapeutic Potential of Chlorophenyl Isoxazoles: A Comparative Review of In Vivo Efficacy
A comprehensive analysis of available preclinical data reveals a promising landscape for isoxazole derivatives in various therapeutic areas. While direct in vivo efficacy data for 3-(4-Chlorophenyl)isoxazole remains to be published, a review of structurally related chlorophenyl isoxazoles and other isoxazole-containing compounds in animal models provides valuable insights into the potential of this chemical scaffold. This guide synthesizes the existing preclinical evidence, comparing the anti-inflammatory, antioxidant, and other biological activities of these compounds to inform future research and drug development efforts.
The isoxazole ring is a key pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5]. The substitution pattern on the phenyl and isoxazole rings plays a critical role in determining the specific therapeutic application and potency of these compounds. This guide focuses on comparing the in vivo efficacy of various isoxazole derivatives, with a particular emphasis on those bearing a chlorophenyl moiety, to provide a framework for understanding their therapeutic potential.
Comparative In Vivo Efficacy of Isoxazole Derivatives
The following table summarizes the in vivo efficacy data for several isoxazole derivatives investigated in animal models for different therapeutic indications. This comparative data highlights the versatility of the isoxazole scaffold and the impact of different substitutions on biological activity.
| Compound | Therapeutic Indication | Animal Model | Dosage and Administration | Key Findings | Reference |
| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | Anti-inflammatory | BALB/c mice with thioglycolate-induced peritonitis | Not specified | Inhibited migration of neutrophils to the peritoneal cavity. | [6] |
| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | Antioxidant | Not specified (in vivo antioxidant activity assessed by Total Antioxidant Capacity - TAC) | 5 and 10 mg/kg | Showed potent antioxidant activity, with higher TAC levels compared to the positive control, quercetin (10 mg/kg). | [7] |
| Isoxazole-isoxazole hybrids (e.g., 29a, 29b) | Anticancer (Hsp90 inhibitors) | A2780 or NCI-H1975 tumor xenograft models | Not specified | Demonstrated better or comparable activity to luminespib. | [8] |
| 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) | Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonist (Alcoholism) | Wistar rats | Oral (ED50: ~1.3 mg/kg for ex vivo binding) | Blocked excessive alcohol self-administration and stress-induced relapse in rodent models of alcohol dependence. | [9] |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole | Cannabinoid Antagonist | Mouse | Not specified | Showed cannabinoid silent antagonist activity in in vivo assays (cannabinoid tetrad). | [10] |
Experimental Methodologies and Protocols
A detailed understanding of the experimental design is crucial for interpreting the reported efficacy. The following sections describe the key experimental protocols used in the cited studies.
Thioglycolate-Induced Peritonitis Model
This model is a standard method for evaluating the anti-inflammatory activity of a compound by measuring its ability to inhibit neutrophil migration.
Caption: Workflow for the thioglycolate-induced peritonitis model.
Protocol:
-
Animal Model: Female BALB/c mice are used for this study.[6]
-
Induction of Peritonitis: Mice are injected intraperitoneally with a sterile solution of thioglycolate to induce an inflammatory response characterized by neutrophil influx into the peritoneal cavity.[6]
-
Compound Administration: The test compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), is administered to the mice. The exact dosage and timing of administration relative to thioglycolate injection are crucial parameters.[6]
-
Sample Collection and Analysis: At a predetermined time point after induction, the peritoneal cavity is washed with a saline solution to collect the infiltrating cells. The number of neutrophils in the peritoneal lavage fluid is then quantified to assess the extent of inflammation and the inhibitory effect of the compound.[6]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of isoxazole derivatives are mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway of DIC
The anti-inflammatory effects of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) are attributed to its ability to modulate key inflammatory pathways.
Caption: Inhibition of inflammatory pathways by DIC.
Mechanism of Action: 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) exerts its anti-inflammatory effects by:
-
Inhibiting MAPK and NF-κB Pathways: DIC was found to inhibit the MAPK pathway and prevent the nuclear translocation of NF-κB in LPS-stimulated macrophages.[6]
-
Reducing Pro-inflammatory Cytokines: This inhibition leads to a dose-dependent decrease in the release of TNF-α and IL-6.[6]
-
Suppressing COX-2 and PGE2 Production: DIC also diminishes the levels of COX-2, which in turn inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[6]
-
Modulating HMGB1 Translocation: The compound was also observed to compromise the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm, another important event in the inflammatory cascade.[6]
Conclusion
While the in vivo efficacy of this compound specifically has not been detailed in the reviewed literature, the broader family of isoxazole derivatives, including those with chlorophenyl substitutions, demonstrates significant therapeutic potential across a range of diseases in preclinical animal models. The anti-inflammatory, antioxidant, anticancer, and neuromodulatory activities highlighted in this guide underscore the importance of the isoxazole scaffold in drug discovery. The comparative data presented here should serve as a valuable resource for researchers and drug development professionals, encouraging further investigation into the structure-activity relationships of this versatile class of compounds and paving the way for the design of novel, highly effective therapeutic agents. Future studies focusing on the direct in vivo evaluation of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1h-1,2,4-triazole, a novel in vivo cannabinoid antagonist containing a 1,2,4-triazole motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(4-Chlorophenyl)isoxazole Cross-Reactivity with Cyclooxygenase and Kinase Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the selectivity of a compound is paramount to ensuring its efficacy and safety. This guide provides a comparative analysis of the potential cross-reactivity of 3-(4-Chlorophenyl)isoxazole with other enzymes, focusing on cyclooxygenases (COX) and protein kinases. Due to the limited publicly available data on the specific enzyme inhibition profile of this compound, this guide utilizes data from structurally related isoxazole-containing compounds and other well-characterized enzyme inhibitors to provide a relevant comparative framework.
Cyclooxygenase (COX) Inhibition Profile
The isoxazole scaffold is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors.[1] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, COX-2 is primarily induced during inflammation.[3] Selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects.[3]
The following table summarizes the in vitro inhibitory potency (IC50) of several isoxazole-containing and other COX inhibitors against COX-1 and COX-2. This data is intended to serve as a reference for the potential activity of this compound.
| Compound | Chemical Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay System |
| Valdecoxib | Diaryl Isoxazole | 21.9 | 0.24 | 91.3 | Human Whole Blood Assay[4] |
| Celecoxib | Diaryl Pyrazole | >150 | 0.05 | >3000 | Recombinant Human Enzyme[4] |
| Rofecoxib | Furanone | >100 | 0.5 | >200 | Recombinant Human Enzyme[4] |
| Etoricoxib | Bipyridine | >150 | 5 | >30 | Recombinant Human Enzyme[4] |
| Lumiracoxib | Phenylacetic Acid Deriv. | 67 | 0.13 | 515 | Human Whole Blood Assay[5] |
| Mavacoxib | Diaryl Pyrazole | 40 (IC80) | 1.28 (IC80) | ~31 (based on IC80) | Canine Whole Blood Assay[6] |
| SC-560 | Diaryl Pyrazole | 0.009 | 6.3 | 0.0014 | Recombinant Human Enzyme[7] |
| Mofezolac | Diaryl Isoxazole | 0.0079 | >50 | <0.00016 | Recombinant Enzyme[8] |
Note: The data presented is compiled from various sources and assay conditions may differ. Direct comparison of absolute values should be made with caution.
Kinase Selectivity Profile
Beyond COX enzymes, small molecule inhibitors can often interact with protein kinases, a large family of enzymes that play crucial roles in cellular signaling. Off-target kinase inhibition can lead to unforeseen side effects. Therefore, profiling a compound against a panel of kinases is a critical step in preclinical development.
While a specific kinase selectivity profile for this compound is not publicly available, researchers can assess its potential for off-target kinase activity by screening it against a commercially available kinase panel. The results are typically presented as the percent inhibition at a given concentration or as IC50 values for the most potently inhibited kinases.
Template for Kinase Selectivity Data Presentation:
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (µM) |
| Kinase A | 85% | 0.15 |
| Kinase B | 12% | >10 |
| Kinase C | 5% | >10 |
| ... | ... | ... |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGE2) and thromboxane B2 (TXB2) in human whole blood, which are respective markers for COX-2 and COX-1 activity.[9]
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.
-
Heparin as an anticoagulant.
-
Phosphate-buffered saline (PBS).
-
Enzyme immunoassay (EIA) kits for PGE2 and TXB2.
Procedure:
-
Blood Collection: Collect blood into heparinized tubes.
-
Compound Incubation (COX-1): To determine COX-1 inhibition, aliquot 1 mL of whole blood into tubes containing various concentrations of the test compound or vehicle control. Allow the blood to clot at 37°C for 1 hour to induce TXB2 production.
-
Compound Incubation (COX-2): To determine COX-2 inhibition, aliquot 1 mL of whole blood into tubes containing various concentrations of the test compound or vehicle control. Add LPS (10 µg/mL final concentration) to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Plasma Separation: After incubation, centrifuge the blood samples to separate the plasma (for COX-2 assay) or serum (for COX-1 assay).
-
Prostanoid Measurement: Measure the concentration of TXB2 in the serum and PGE2 in the plasma using their respective EIA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Visualizations
The following diagram illustrates the prostaglandin biosynthesis pathway, highlighting the roles of COX-1 and COX-2 in converting arachidonic acid into various prostanoids.
Caption: Prostaglandin biosynthesis pathway.
Conclusion
References
- 1. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of isoxazole vs oxazole analogs in biological systems
For researchers, scientists, and drug development professionals, the choice between structurally similar heterocyclic scaffolds can significantly impact the potency and selectivity of a therapeutic candidate. This guide provides a detailed comparison of the biological efficacy of isoxazole and oxazole analogs, supported by experimental data, to inform rational drug design and development.
Isoxazole and oxazole are five-membered aromatic heterocycles containing both a nitrogen and an oxygen atom. The key distinction lies in the relative positions of these heteroatoms: 1,2- in isoxazoles and 1,3- in oxazoles. This subtle structural variance can lead to significant differences in their physicochemical properties and, consequently, their biological activities. Both scaffolds are prevalent in a wide range of pharmacologically active compounds, demonstrating broad therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Comparative Analysis of Biological Activities
The following sections provide a quantitative comparison of the efficacy of isoxazole and oxazole analogs across various biological targets. The data is compiled from studies that have directly compared the two scaffolds or have extensively studied isoxazole derivatives.
Anticancer Activity
Isoxazole derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent inhibitory activity against key targets in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and heat shock protein 90 (Hsp90).[2][3]
VEGFR-2 Inhibition:
VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[4][5] Inhibition of VEGFR-2 is a key strategy in cancer therapy. Several isoxazole-containing compounds have been investigated as VEGFR-2 inhibitors.
Table 1: Anticancer Activity of Isoxazole Analogs Targeting VEGFR-2
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Isoxazole Derivative 1 | HepG2 (Liver Cancer) | 3.22 | [6] |
| Isoxazole Derivative 2 | MCF-7 (Breast Cancer) | 6.94 | [6] |
| Isoxazole Derivative 3 | HepG2 (Liver Cancer) | 4.61 | [6] |
| Isoxazole Derivative 4 | MCF-7 (Breast Cancer) | 4.75 |[6] |
Hsp90 Inhibition:
Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor cell proliferation, survival, and transformation.[7] Inhibition of Hsp90 is a promising strategy for cancer treatment.[7]
Table 2: Anticancer Activity of Isoxazole Analogs Targeting Hsp90
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Isoxazole-Isoxazole Hybrid 29a | A2780 (Ovarian Cancer) | 2 | [7] |
| Isoxazole-Isoxazole Hybrid 29b | A2780 (Ovarian Cancer) | 1 | [7] |
| Isoxazole-Isoxazole Hybrid 29c | A2780 (Ovarian Cancer) | 3 | [7] |
| 4,5-diarylisoxazole 28 | HCT116 (Colon Cancer) | - |[8] |
While extensive data exists for isoxazole-based anticancer agents, direct comparative studies with their oxazole counterparts are limited in the literature. This highlights a need for future research to synthesize and evaluate oxazole analogs in parallel to fully elucidate the structure-activity relationship and determine the optimal scaffold for specific anticancer targets.
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives have been well-documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.[9] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[10]
Table 3: Anti-inflammatory Activity of Isoxazole Analogs (COX Inhibition)
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Valdecoxib | COX-2 | 0.005 | - | [11] |
| Isoxazole Derivative C6 | COX-2 | 0.55 | 61.73 | [10] |
| Isoxazole Derivative C5 | COX-2 | 0.85 | 41.82 | [10] |
| Isoxazole Derivative C3 | COX-2 | 0.93 | 24.26 |[10] |
Similar to the anticancer data, there is a notable lack of direct comparative studies evaluating the anti-inflammatory efficacy of isoxazole versus oxazole analogs.
Antimicrobial Activity
Direct comparisons of isoxazole and oxazole analogs have been reported in the context of antimicrobial activity. These studies reveal that the choice of scaffold can significantly influence both the potency and spectrum of activity.
Table 4: Comparative Antimicrobial Activity of Isoxazole-Oxazole Hybrids
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isoxazole-Oxazole Hybrid 18a | S. pyogenes | 0.50 | [7] |
| Isoxazole-Oxazole Hybrid 18a | S. pneumoniae | 0.13 | [7] |
| Isoxazole-Oxazole Hybrid 18b | S. pneumoniae | 0.13 | [7] |
| Isoxazole-Oxazole Hybrid 18c | H. influenzae | 0.13 | [7] |
| Isoxazole-Oxazole Hybrid 18a | E. coli | 128 | [7] |
| Isoxazole-Oxazole Hybrid 18b | E. coli | 128 | [7] |
| Isoxazole-Oxazole Hybrid 18c | E. coli | 128 |[7] |
Enzyme Inhibition
Comparative studies on enzyme inhibition further underscore the differential effects of isoxazole and oxazole scaffolds.
A study on diacylglycerol acyltransferase 1 (DGAT1) inhibitors, a target for obesity treatment, showed that 3-phenylisoxazole analogs were significantly more potent than their 5-phenyloxazole counterparts.[1][12]
Table 5: Comparative DGAT1 Inhibitory Activity
| Compound Class | Lead Compound Example | IC50 (nM) | Reference |
|---|---|---|---|
| 3-Phenylisoxazole Analogs | Compound 40a | 64 | [1][12] |
| 5-Phenyloxazole Analogs | - | >1000 |[1][12] |
In contrast, an investigation into stearoyl-CoA desaturase (SCD) inhibitors, a target in oncology, found that an isoxazole-oxazole hybrid was more potent than isoxazole-isoxazole hybrids.[1][7]
Table 6: Comparative SCD1 and SCD5 Inhibitory Activity
| Compound Class | Lead Compound Example | SCD1 IC50 (µM) | SCD5 IC50 (µM) | Reference |
|---|---|---|---|---|
| Isoxazole-Isoxazole Hybrids | Compound 12 & 13 | 45 | 45 | [1][7] |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 | 10 |[1][7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate key signaling pathways and a general workflow for the comparative evaluation of these heterocyclic analogs.
Detailed Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds (isoxazole and oxazole analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Colorimetric substrate (e.g., TMBZ)
-
Test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Add reaction buffer, heme, and the COX enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) over time.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 values.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well plates
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Conclusion
The comparative analysis of isoxazole and oxazole analogs reveals that the isomeric positioning of the nitrogen and oxygen atoms within the five-membered ring can have a profound impact on biological efficacy. In the case of DGAT1 inhibition, isoxazole-containing compounds were found to be significantly more potent.[1][12] Conversely, for SCD1 and SCD5 inhibition, an isoxazole-oxazole hybrid demonstrated superior activity.[1][7] The antimicrobial activity of isoxazole-oxazole hybrids has also shown promise against various bacterial strains.[7]
While substantial data exists for isoxazole derivatives in anticancer and anti-inflammatory applications, a clear superiority of one scaffold over the other cannot be definitively concluded due to the limited number of direct, head-to-head comparative studies. The biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.[1]
This guide underscores the importance of synthesizing and evaluating both isoxazole and oxazole analogs in parallel during the drug discovery process. Such a strategy will enable a more comprehensive understanding of the structure-activity relationships and facilitate the identification of the optimal heterocyclic scaffold for a given biological target, ultimately guiding the development of more effective and selective therapeutics. Future research should prioritize direct comparative studies to further delineate the nuanced differences between these two versatile and valuable heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition | Bentham Science [benthamscience.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 3-(4-Chlorophenyl)isoxazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and research compounds is paramount. This guide provides a comparative overview of three common analytical techniques for the quantification of 3-(4-Chlorophenyl)isoxazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on typical validation parameters, with supporting experimental data derived from methodologies applied to structurally similar compounds.
Comparative Performance of Analytical Methods
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of each technique for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 10.0% | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | ~2 µg/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL | 5 - 20 ng/mL | ~7 µg/mL |
| Specificity | Good to Excellent | Excellent | Low to Moderate |
| Robustness | High | Moderate | High |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a reversed-phase setup with a Diode-Array Detector (DAD) or UV detector, is a robust and widely used technique for the quantification of isoxazole derivatives. It offers excellent precision and accuracy for routine analysis.
Experimental Protocol: RP-HPLC-DAD
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 230-280 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.
-
-
Validation Parameters:
-
Linearity: Assessed by a minimum of five concentrations across the desired range. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98.0 - 102.0%.
-
Precision: Evaluated at the intra-day and inter-day levels by analyzing multiple replicates. The relative standard deviation (%RSD) should be less than 2.0%.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Specificity: Assessed by analyzing blank and placebo samples to ensure no interference at the retention time of the analyte. Peak purity can be evaluated using a DAD.
-
Robustness: Evaluated by making small, deliberate changes to method parameters such as mobile phase composition, pH, and column temperature.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound, especially at trace levels or in complex matrices. Due to the thermal stability of many isoxazole derivatives, direct injection is often feasible.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of this compound.
-
-
Sample Preparation:
-
Samples are typically dissolved in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
-
Validation Parameters:
-
Similar validation parameters as HPLC are assessed. Due to the higher sensitivity of MS detection, LOD and LOQ values are expected to be significantly lower. Matrix effects should be carefully evaluated, especially when analyzing biological samples.
-
comparative analysis of synthetic routes for 3-arylisoxazoles
A comprehensive analysis of synthetic strategies is crucial for researchers in medicinal chemistry and drug development to select the most efficient and versatile route for the synthesis of target molecules. This guide provides a comparative analysis of two primary and widely employed synthetic routes for the preparation of 3-arylisoxazoles: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclization of chalcones.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for 3-arylisoxazoles is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of the key aspects of the two major synthetic strategies.
| Feature | [3+2] Cycloaddition of Nitrile Oxides | Synthesis from Chalcones |
| Reaction Type | Pericyclic reaction | Condensation followed by cyclization |
| Key Intermediates | Nitrile oxide | α,β-Unsaturated ketone (chalcone) |
| Starting Materials | Aldoximes (or nitroalkanes), Alkynes | Substituted acetophenones, Substituted benzaldehydes |
| Reagents | Dehydrating/oxidizing agents (e.g., NCS, Oxone) | Base (e.g., NaOH, KOH), Hydroxylamine hydrochloride |
| Typical Yields | Generally good to excellent (can exceed 90%) | Moderate to good (typically 45-80%)[1] |
| Regioselectivity | Can be an issue, may lead to mixtures of regioisomers | Generally high, determined by the chalcone structure |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Broad, dependent on the availability of substituted aldehydes and ketones |
| Key Advantages | High atom economy, mild reaction conditions, versatility in accessing diverse substitution patterns. | Readily available starting materials, straightforward two-step procedure. |
| Key Disadvantages | Nitrile oxides can be unstable and prone to dimerization, requiring in situ generation.[2] May produce regioisomeric mixtures.[3] | Can be a two-pot synthesis, yields may be lower for certain substrates. |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the two discussed routes.
[3+2] Cycloaddition of a Nitrile Oxide with an Alkyne
This method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the 3-arylisoxazole.
Protocol:
To a solution of the aromatic aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as a 1:1 mixture of acetone and water (10 mL) at room temperature, sodium chloride (1.1 mmol) and Oxone® (1.1 mmol) are added.[2] The reaction mixture is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-arylisoxazole.
Synthesis from a Chalcone Intermediate
This classical two-step method first involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.
Step 1: Synthesis of the Chalcone
Equimolar amounts of a substituted benzaldehyde (10 mmol) and a 3-methoxy acetophenone (10 mmol) are dissolved in ethanol (20 mL).[4] To this solution, a 10% aqueous solution of sodium hydroxide (25 mL) is added dropwise with constant stirring. The reaction is allowed to proceed for 3-4 hours at room temperature. The reaction mixture is then poured into cold water and left overnight to facilitate the precipitation of the chalcone. The solid product is collected by filtration, washed with water, and recrystallized from ethanol.[4]
Step 2: Cyclization to the 3-Arylisoxazole
The synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) are dissolved in ethanol (30 mL). A 40% aqueous solution of potassium hydroxide (5 mL) is added, and the mixture is refluxed for 12 hours.[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The resulting mixture is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield the final 3-arylisoxazole.[1]
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of the [3+2] cycloaddition and chalcone routes for 3-arylisoxazole synthesis.
Caption: Step-by-step experimental flow for the two primary synthetic routes.
References
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of 3-(4-Chlorophenyl)isoxazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(4-Chlorophenyl)isoxazole, a chemical compound used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat or other protective garments.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Hazardous Waste Characterization
Proper disposal begins with accurate waste characterization. This compound must be treated as hazardous waste.
-
Federal Regulations: The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).
-
State and Local Regulations: Your institution's Environmental Health and Safety (EHS) office can provide specific guidance based on state and local regulations, which may be more stringent than federal rules.
Based on available safety data, this compound is classified as acutely toxic if swallowed. While not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes, it must be evaluated for hazardous characteristics:
-
Toxicity: Due to its acute oral toxicity, it is likely to be classified as a toxic waste. A definitive determination would require a Toxicity Characteristic Leaching Procedure (TCLP) analysis. However, in the absence of this, it is prudent to manage it as a toxic substance.
-
Other Characteristics: It is not expected to be ignitable, corrosive, or reactive under normal conditions.
Action: Consult your institution's EHS department for a definitive waste code assignment. As a halogenated organic compound, it requires special handling.
Segregation and Containerization: A Critical Step
Proper segregation of chemical waste is paramount for safety and cost-effective disposal.
-
Halogenated vs. Non-Halogenated: Never mix this compound waste with non-halogenated organic waste. Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other hazardous byproducts.[1]
-
Chemical Compatibility: Ensure the waste container is made of a material compatible with this compound. High-density polyethylene (HDPE) is a common choice. Avoid using containers that previously held incompatible chemicals.
-
Container Integrity: Use a container that is in good condition, with a secure, leak-proof screw-top cap. The container should not be filled beyond 90% of its capacity to allow for expansion.
Labeling Requirements
Proper labeling is a legal requirement and essential for safe handling.
As soon as the first drop of waste is added to the container, it must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic").
On-Site Accumulation and Storage
Hazardous waste must be accumulated and stored safely in a designated Satellite Accumulation Area (SAA) before being collected for disposal.[2][3][4][5]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[2][3][4][5]
-
Storage Limits: A maximum of 55 gallons of hazardous waste, or 1 quart of acutely hazardous waste (P-listed), may be accumulated in an SAA.[3][4][5]
-
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray to capture any potential leaks.
-
Container Management: Waste containers must be kept closed at all times, except when adding waste.
Disposal Procedure: Step-by-Step
-
Characterize and Segregate: Identify this compound waste and keep it separate from all other waste streams, especially non-halogenated organic waste.
-
Select a Proper Container: Obtain a clean, compatible waste container with a secure lid from your institution's EHS department or approved supplier.
-
Label the Container: Immediately affix a completed hazardous waste label to the container.
-
Accumulate in an SAA: Place the labeled container in your designated and properly managed Satellite Accumulation Area.
-
Arrange for Pickup: Once the container is full (not exceeding 90% capacity) or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Complete any required waste pickup forms or log entries as per your institution's protocol. The EHS department will then manage the transportation and final disposal with a licensed hazardous waste disposal facility.
Final Disposal Method
The most common and environmentally sound disposal method for chlorinated organic compounds like this compound is high-temperature incineration .[6] This process is conducted in specialized facilities equipped with advanced pollution control systems to neutralize harmful combustion byproducts.
Quantitative Data for Laboratory Waste Management
| Parameter | Guideline | EPA Regulation/Reference |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste | 40 CFR 262.15[4] |
| SAA Acutely Hazardous Waste Limit (P-list) | ≤ 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15[4][5] |
| Corrosivity Characteristic (pH) | ≤ 2 or ≥ 12.5 | 40 CFR 261.22[7] |
| Ignitability Characteristic (Flash Point) | < 140°F (60°C) for liquids | 40 CFR 261.21[7] |
| Container Fill Level | ≤ 90% of container capacity | General laboratory best practice |
Disposal Workflow for this compound
Caption: Disposal Workflow for this compound
References
- 1. wmsolutions.com [wmsolutions.com]
- 2. Satellite Accumulation Area (SAA) | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 4. riskmanagement.unt.edu [riskmanagement.unt.edu]
- 5. Hazardous Waste Management, Satellite Accumulation Area (SAA) and Waste Disposal | EHS [ehs.ua.edu]
- 6. 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE - Safety Data Sheet [chemicalbook.com]
- 7. pwaste.com [pwaste.com]
Personal protective equipment for handling 3-(4-Chlorophenyl)isoxazole
Essential Safety and Handling Guide for 3-(4-Chlorophenyl)isoxazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally similar compounds, including 3-(4-Chlorophenyl)isoxazol-5-amine and other isoxazole derivatives, as well as general best practices for handling chlorinated aromatic compounds. It is imperative to treat this compound as a substance with potential hazards and to handle it with the utmost caution in a controlled laboratory environment.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from related compounds.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. A face shield should be considered for splash hazards.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[1][2] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[1] |
| Respiratory Protection | Fume Hood/Respirator | All work should be conducted in a certified chemical fume hood.[1][2] If work outside a fume hood is unavoidable and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required.[1] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[2]
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[4]
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a tared weigh boat or paper.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be cool, dry, and well-ventilated. ChemScene recommends storage at 2-8°C.[5]
-
Store away from incompatible materials.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment. As a chlorinated aromatic compound, it should be treated as hazardous waste.[6][7]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Method:
Experimental Protocols
Protocol for Safe Handling and Solution Preparation
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (e.g., balance, spatula, weigh boat, beaker, solvent, magnetic stirrer).
-
-
Weighing:
-
Place a weigh boat on the balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the weight and securely close the stock container.
-
-
Dissolution:
-
Place a beaker containing the desired volume of solvent on a magnetic stir plate inside the fume hood.
-
Add a magnetic stir bar and begin stirring.
-
Carefully add the weighed this compound to the solvent.
-
Cover the beaker (e.g., with a watch glass) to prevent solvent evaporation and aerosol release.
-
Allow the compound to fully dissolve.
-
-
Cleanup:
-
Clean the spatula and any other contaminated reusable equipment with an appropriate solvent in the fume hood. Collect the cleaning solvent as hazardous waste.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove outer gloves (if double-gloving) before exiting the fume hood.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE - Safety Data Sheet [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
